Product packaging for DBCO-PEG12-acid(Cat. No.:)

DBCO-PEG12-acid

Cat. No.: B8104232
M. Wt: 905.0 g/mol
InChI Key: JTMLLRMZFUPHIS-UHFFFAOYSA-N
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Description

DBCO-PEG12-acid is a useful research compound. Its molecular formula is C46H68N2O16 and its molecular weight is 905.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H68N2O16 B8104232 DBCO-PEG12-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H68N2O16/c49-44(11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48)47-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-46(51)52/h1-8H,11-39H2,(H,47,49)(H,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMLLRMZFUPHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H68N2O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

905.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of DBCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG12-acid, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and molecular imaging. We will delve into its core mechanism of action, present quantitative data to inform experimental design, and provide detailed protocols for its application.

Core Mechanism of Action: A Dual-Functionality Approach

This compound is a powerful tool in bioconjugation due to its precisely engineered structure, which confers two distinct reactive functionalities. This dual nature allows for a two-step, highly controlled conjugation strategy.

1.1. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The "Click" Functionality

At one end of the molecule lies the dibenzocyclooctyne (DBCO) group. The DBCO group is the cornerstone of the molecule's "click chemistry" functionality. It reacts with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This reaction is characterized by:

  • Bioorthogonality: The DBCO and azide groups are mutually reactive and do not interfere with or react with other functional groups typically found in biological systems, such as amines and hydroxyls.[3][4] This specificity minimizes off-target reactions, ensuring precise conjugation.

  • Copper-Free Reaction: Unlike the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst.[2] This makes it ideal for applications in living cells and whole organisms.

  • High Efficiency and Favorable Kinetics: The reaction is highly efficient, proceeding rapidly under mild, physiological conditions (e.g., aqueous buffers, room temperature) to form a stable triazole linkage.

1.2. Amine-Reactivity: The "Anchor" Functionality

At the other end of the molecule is a carboxylic acid group. This functional group provides the means to "anchor" the DBCO-PEG12 linker to a target molecule, typically a protein or other biomolecule containing primary amines (e.g., the side chain of lysine residues). The carboxylic acid is not directly reactive with amines but can be readily activated, most commonly using carbodiimide chemistry (e.g., with EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a reactive NHS ester. This activated ester then efficiently reacts with primary amines to form a stable amide bond.

1.3. The PEG12 Spacer: Enhancing Performance

Connecting the DBCO and carboxylic acid groups is a polyethylene glycol (PEG) spacer composed of 12 repeating ethylene glycol units. This hydrophilic spacer is not merely a linker but plays a crucial role in the overall performance of the molecule by:

  • Increasing Hydrophilicity: The PEG spacer enhances the water solubility of the this compound and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.

  • Reducing Aggregation: By increasing the solubility and providing a hydrophilic shield, the PEG spacer helps to prevent the aggregation of conjugated proteins.

  • Minimizing Steric Hindrance: The length and flexibility of the PEG12 spacer provide adequate distance between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

Signaling Pathways and Logical Relationships

The primary "signaling pathway" in the context of this compound's mechanism of action is the chemical reaction sequence of SPAAC. The logical relationship in its application, for instance in antibody-drug conjugate (ADC) development, follows a well-defined workflow.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO-PEG12-R¹ Triazole Stable Triazole Linkage (R¹-PEG12-Triazole-R²) DBCO->Triazole SPAAC Reaction (Copper-Free) Azide Azide-R² Azide->Triazole

Diagram 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism.

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Linker-Payload Preparation cluster_step3 Step 3: Conjugation Antibody Antibody with Azide Group ADC Antibody-Drug Conjugate (ADC) Antibody->ADC SPAAC Reaction DBCO_Acid This compound Activated_DBCO DBCO-PEG12-NHS Ester DBCO_Acid->Activated_DBCO Activation EDC_NHS EDC, NHS EDC_NHS->Activated_DBCO DBCO_Payload DBCO-PEG12-Payload Activated_DBCO->DBCO_Payload Amide Bond Formation Payload Amine-containing Payload Payload->DBCO_Payload DBCO_Payload->ADC

Diagram 2: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Quantitative Data Summary

The efficiency of the SPAAC reaction is influenced by several factors. The following tables summarize key quantitative data to aid in experimental design and optimization.

ParameterConditionReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Buffer Type pH 7, 37°CSulfo DBCO-amine + Azido-glucopyranosidePBS: 0.85HEPES: 1.22
pH Borate Buffer, 37°CSulfo DBCO-amine + Azido-glucopyranosidepH 8: 0.91pH 9: 1.25pH 10: 1.40
Temperature HEPES (pH 7)Sulfo DBCO-amine + Azido-glucopyranoside25°C: 0.5537°C: 1.22
PEG Linker HEPES (pH 7)DBCO-Trastuzumab vs DBCO-PEG5-Trastuzumab31 ± 16% rate enhancement with PEG linker
ParameterConditionResultReference
Stability DBCO-modified IgG stored at 4°C or -20°C~3-5% loss of reactivity towards azides over 4 weeks
Stability DBCO-NHCO-PEG4-acid in PBS (pH 7.4) at 25°C90-95% intact after 24 hours
Stability DBCO-NHCO-PEG4-acid in PBS (pH 7.4) at 4°C>95% intact after 48 hours

Experimental Protocols

The following is a generalized, two-stage protocol for the conjugation of an amine-containing molecule (e.g., a therapeutic payload) to an azide-modified antibody using this compound.

Stage 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This stage involves the activation of the carboxylic acid group of this compound to an NHS ester, followed by its reaction with a primary amine on the payload molecule.

Materials:

  • This compound

  • Amine-containing payload

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., PBS pH 7.2-7.5)

  • Purification system (e.g., Reverse-Phase HPLC)

Methodology:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

    • Freshly prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively, at a concentration of 100 mM.

    • Dissolve the amine-containing payload in the reaction buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, NHS (or Sulfo-NHS), and EDC in a 1:1.2:1.2 molar ratio.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the DBCO-PEG12-NHS ester.

  • Conjugation to Payload:

    • Add the activated DBCO-PEG12-NHS ester solution to the payload solution. A 3- to 5-fold molar excess of the activated linker over the payload is a common starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the DBCO-functionalized payload using an appropriate method, such as reverse-phase HPLC, to remove unreacted linker and activating agents.

Stage 2: SPAAC ("Click") Reaction of DBCO-Payload with Azide-Modified Antibody

This stage involves the bioorthogonal reaction between the DBCO-functionalized payload and an antibody that has been pre-functionalized with azide groups.

Materials:

  • Purified DBCO-functionalized payload (from Stage 1)

  • Azide-modified antibody in a suitable buffer (e.g., PBS pH 7.4, ensure it is free of sodium azide)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC))

Methodology:

  • Reaction Setup:

    • Add the DBCO-functionalized payload to the azide-modified antibody solution. A molar excess of 1.5 to 3 equivalents of the DBCO-payload to the antibody is recommended to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The reaction can be monitored by analyzing small aliquots via SDS-PAGE or mass spectrometry.

  • Purification:

    • Remove excess, unreacted DBCO-payload using a suitable purification method. Size-exclusion chromatography (e.g., a desalting column) is effective for separating the large antibody conjugate from the smaller payload molecule.

  • Characterization:

    • Characterize the final antibody-drug conjugate. The Drug-to-Antibody Ratio (DAR) can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectrophotometry, by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

This comprehensive guide provides the foundational knowledge for the effective utilization of this compound in advanced bioconjugation applications. By understanding its mechanism of action and the quantitative aspects of the SPAAC reaction, researchers can optimize their experimental designs to achieve robust and reproducible results.

References

The Efficacy and Application of Dibenzocyclooctyne (DBCO) in Copper-Free Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the advent of click chemistry has been transformative, offering a suite of reactions that are high-yielding, stereospecific, and biocompatible. Among these, the copper-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has garnered significant attention for its ability to proceed within complex biological systems without the need for a cytotoxic copper catalyst.[] At the heart of this powerful bioorthogonal reaction is the dibenzocyclooctyne (DBCO) group. The inherent ring strain of this cyclooctyne drives a rapid and highly specific reaction with azide-functionalized molecules, forming a stable triazole linkage.[]

This technical guide provides an in-depth exploration of DBCO group reactivity in copper-free click chemistry. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this technology in their endeavors, from basic research to the development of novel therapeutics and diagnostics.

Core Principles of DBCO Reactivity

The reactivity of DBCO is rooted in its unique molecular architecture. The fusion of two benzene rings to the cyclooctyne core induces significant ring strain, lowering the activation energy for the [3+2] cycloaddition reaction with azides.[] This reaction is characterized by its bioorthogonal nature, meaning that DBCO and azides do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimizing off-target reactions.[]

The key features of DBCO-azide click chemistry include:

  • Biocompatibility: The absence of a copper catalyst makes it suitable for use in living cells and whole organisms.[2]

  • High Efficiency: The reaction exhibits fast kinetics and high yields, often reaching completion in a short timeframe at room temperature.

  • Stability of Conjugates: The resulting triazole linkage is highly stable, ensuring the integrity of the conjugated product.

  • Broad Applicability: This chemistry has been successfully employed in a wide range of applications, including protein labeling, cell surface engineering, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Quantitative Analysis of DBCO Reactivity

The rate of the SPAAC reaction between DBCO and an azide is described by a second-order rate constant (k₂). This value is influenced by several factors, including the structure of the azide, the solvent system, pH, and temperature. The following tables summarize key quantitative data to guide the optimization of DBCO click chemistry reactions.

ReactantsSolvent SystemSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
DBCO with Benzyl AzideCH₃CN:H₂O (3:1)0.24
DBCO with Phenyl AzideCH₃CN:H₂O (3:1)0.033
DBCO-functionalized peptide with Azide-functionalized peptideHBS buffer (pH 7.4) at 25°C0.34
Sulfo-DBCO-amine with 3-azido-L-alaninePBS (pH 7)0.32–0.85
Sulfo-DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)0.32–0.85
Sulfo-DBCO-amine with 3-azido-L-alanineHEPES (pH 7)0.55–1.22
ParameterRecommended ConditionsNotesReference(s)
Molar Ratio (DBCO:Azide)1.5:1 to 3:1 (can be inverted if the azide is limiting)A molar excess of the more abundant or less critical component can improve reaction efficiency.
Temperature4°C to 37°CHigher temperatures generally increase the reaction rate, but the stability of biomolecules should be considered.
Reaction Time2 - 24 hoursLonger incubation times can enhance yields, especially at lower temperatures or concentrations.
pH5 - 10Higher pH values generally increase reaction rates, with the exception of HEPES buffer.
SolventsAqueous buffers (e.g., PBS), DMSO, DMFDBCO reagents are often dissolved in a water-miscible organic solvent before being added to an aqueous reaction mixture.

Stability of the DBCO Group

While DBCO is a robust functional group, its stability can be influenced by the chemical environment. DBCO-modified goat IgG has been shown to lose about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C. For long-term storage, it is advisable to avoid buffers containing azides and thiols. The DBCO functional group can also lose reactivity over time due to oxidation and the addition of water to the triple bond. Furthermore, DBCO can undergo degradation under acidic conditions, such as during peptide cleavage from a solid-phase resin.

Experimental Protocols

Protocol 1: Labeling of Proteins with DBCO-NHS Ester

This protocol outlines a general procedure for labeling a primary amine-containing protein, such as an antibody, with a DBCO-N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Sample: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the NHS ester reaction.

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Due to the moisture sensitivity of NHS esters, minimize their exposure to air and moisture.

  • Labeling Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess depends on the protein concentration and the desired degree of labeling and may require optimization. The final concentration of the organic solvent should ideally be below 20%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring or rotation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to inactivate any remaining active NHS ester.

  • Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: DBCO-Azide Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between a DBCO-activated biomolecule and an azide-functionalized molecule.

Materials:

  • DBCO-functionalized biomolecule

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-functionalized biomolecule with the azide-functionalized molecule in the reaction buffer. A 1.5 to 4-fold molar excess of one component is often used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by observing the decrease in DBCO's characteristic UV absorbance at approximately 309-310 nm.

  • Purification: Purify the final conjugate to remove any unreacted starting materials. The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography, ion-exchange chromatography, reverse-phase HPLC, or dialysis.

Protocol 3: Quantification of DBCO Labeling on Proteins

The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A₂₈₀) and ~309 nm (A₃₀₉).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of DBCO at 280 nm. The correction factor for DBCO's contribution to A₂₈₀ is approximately 0.90 for a typical IgG.

  • Calculate the concentration of DBCO using its molar extinction coefficient at ~309 nm.

  • The DOL is the molar ratio of DBCO to the protein.

Applications and Workflows

The versatility of DBCO-mediated copper-free click chemistry has led to its widespread adoption in various research and development areas.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells. Copper-free click chemistry provides a robust method for conjugating the drug to the antibody.

ADC_Development_Workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload Preparation cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody Activation Antibody Activation (Amine Coupling) Antibody->Activation DBCO_NHS DBCO-NHS Ester DBCO_NHS->Activation DBCO_Antibody DBCO-Antibody Activation->DBCO_Antibody Click_Reaction Copper-Free Click Chemistry (SPAAC) DBCO_Antibody->Click_Reaction Payload Cytotoxic Drug Payload_Activation Payload Functionalization Payload->Payload_Activation Azide_Linker Azide-Linker Azide_Linker->Payload_Activation Azide_Payload Azide-Payload Payload_Activation->Azide_Payload Azide_Payload->Click_Reaction Crude_ADC Crude ADC Mixture Click_Reaction->Crude_ADC Purification Purification (e.g., HPLC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using DBCO-mediated click chemistry.

Proteolysis-Targeting Chimera (PROTAC) Development

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Click chemistry is a valuable tool for linking the target-binding ligand and the E3 ligase ligand.

PROTAC_Development_Workflow cluster_ligand1 E3 Ligase Ligand Synthesis cluster_ligand2 Target Ligand Synthesis cluster_protac_synthesis PROTAC Assembly E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling DBCO_Linker DBCO-Linker-COOH DBCO_Linker->Amide_Coupling DBCO_E3_Ligand DBCO-Linker-E3 Ligand Amide_Coupling->DBCO_E3_Ligand SPAAC Copper-Free Click Chemistry (SPAAC) DBCO_E3_Ligand->SPAAC Target_Ligand Target Protein Ligand (e.g., JQ1) Functionalization Functionalization Target_Ligand->Functionalization Azide_Linker Azide-Linker Azide_Linker->Functionalization Azide_Target_Ligand Azide-Linker-Target Ligand Functionalization->Azide_Target_Ligand Azide_Target_Ligand->SPAAC Crude_PROTAC Crude PROTAC SPAAC->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Synthetic workflow for a PROTAC using a DBCO-containing linker and copper-free click chemistry.

In Vivo Metabolic Labeling and Imaging

Metabolic glycoengineering can be used to introduce azide-functionalized sugars onto the surface of cells, which can then be targeted in vivo with DBCO-functionalized imaging agents or therapeutics.

InVivo_Imaging_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_targeting In Vivo Targeting and Imaging Azide_Sugar Azide-Modified Sugar (e.g., Ac₄ManNAz) Administration Administration to Animal Model Azide_Sugar->Administration Tumor_Cell Tumor Cell with Surface Azides Administration->Tumor_Cell InVivo_Click In Vivo Copper-Free Click Reaction Tumor_Cell->InVivo_Click DBCO_Probe DBCO-Functionalized Imaging Probe (e.g., DBCO-Cy5) Injection Intravenous Injection DBCO_Probe->Injection Injection->InVivo_Click Imaging Fluorescence Imaging InVivo_Click->Imaging Targeted_Tumor Targeted Tumor Imaging Imaging->Targeted_Tumor

Caption: Workflow for in vivo tumor targeting using metabolic labeling and DBCO-mediated click chemistry.

Conclusion

The dibenzocyclooctyne group is a cornerstone of copper-free click chemistry, enabling rapid, specific, and biocompatible conjugation of a wide array of molecules. Its robust reactivity and the stability of the resulting triazole linkage have made it an indispensable tool for researchers in the life sciences and drug development. By understanding the quantitative aspects of DBCO reactivity and adhering to optimized experimental protocols, scientists can harness the full potential of this powerful bioorthogonal reaction to advance their research and develop next-generation therapeutics and diagnostics.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Carboxylic Acid Functionality of DBCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, precision and control are paramount. The ability to link different molecular entities with high efficiency and stability is the bedrock of numerous advancements in therapeutics, diagnostics, and fundamental biological research. Among the arsenal of tools available, heterobifunctional linkers stand out for their versatility. This in-depth technical guide focuses on a key player in this field: DBCO-PEG12-acid. Specifically, we will dissect the critical role and functionality of its terminal carboxylic acid group, providing a comprehensive resource for its effective application.

This compound is a molecule meticulously designed for two-step sequential bioconjugation. It features a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), and a terminal carboxylic acid. The polyethylene glycol (PEG) spacer, consisting of 12 ethylene glycol units, enhances aqueous solubility, reduces steric hindrance, and provides a flexible bridge between conjugated molecules. While the DBCO moiety is renowned for its bioorthogonal reactivity with azides, the carboxylic acid group offers a robust and versatile handle for covalently attaching the linker to a wide array of biomolecules.

The Carboxylic Acid: A Gateway to Amide Bond Formation

The terminal carboxylic acid of this compound is the reactive site for conjugation to molecules bearing primary amine groups, such as proteins, peptides, and certain small molecules. This reaction results in the formation of a highly stable amide bond. However, the direct reaction between a carboxylic acid and an amine is generally slow and inefficient under physiological conditions. To facilitate this crucial linkage, the carboxylic acid must first be "activated".

This activation process converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by a primary amine. The most common and effective method for this activation in bioconjugation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The mechanism proceeds in two stages:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • NHS Ester Formation: In the presence of NHS, the O-acylisourea intermediate rapidly reacts to form a more stable NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea, yet highly reactive towards primary amines.

  • Amidation: The amine-containing molecule attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.

Amide_Bond_Formation cluster_activation Activation cluster_conjugation Conjugation Carboxylic_Acid DBCO-PEG12-COOH EDC EDC O_Acylisourea O-Acylisourea Intermediate (Reactive) NHS NHS / Sulfo-NHS NHS_Ester DBCO-PEG12-NHS Ester (Semi-Stable) Amide_Bond Stable Amide Bond (DBCO-PEG12-CO-NH-Protein) NHS_Ester->Amide_Bond + Primary Amine Amine Primary Amine (e.g., Protein-NH2)

Caption: Carboxylic acid activation and amide bond formation workflow.

Quantitative Data Summary

The efficiency and kinetics of the conjugation reactions involving this compound are critical for successful experimental design. The following tables summarize key quantitative data.

Table 1: Second-Order Rate Constants for SPAAC of DBCO Derivatives

DBCO ConstructReactant AzideBufferRate Constant (M⁻¹s⁻¹)Citation
Sulfo DBCO-amineModel AzidesVarious0.27 - 1.22[1]
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine[1]
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37[1]

This table highlights the impact of the molecular context on the SPAAC reaction rate. The presence of a PEG linker can enhance the reaction rate compared to a non-PEGylated DBCO attached to a large molecule like an antibody, likely by reducing steric hindrance.[2]

Table 2: Amidation Reaction Yields with Activated Carboxylic Acids

Activated Carboxylic AcidAmine ReactantApproximate Amide YieldCitation
PAA-NHS EsterL-leucine methyl ester~70%[3]
PAA/PMAA-AnhydrideL-leucine methyl ester<30%

This data underscores the importance of the NHS-ester intermediate for achieving high amidation yields. Anhydride formation, a potential side reaction, leads to significantly lower yields.

Table 3: Hydrolytic Stability of Amide Bonds

pH ConditionHydrolysis RateHalf-life (at pH 7)Citation
5-9Dominated by direct water attack~267 years
< 5Acid-catalyzed-
> 9Base-catalyzed-

The exceptional stability of the amide bond under physiological pH is a key advantage for creating long-lasting bioconjugates.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the covalent attachment of this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound stock solution with Activation Buffer.

    • Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly and incubate for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated DBCO-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a recommended starting point, but this should be optimized for your specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-linker and byproducts using a desalting column equilibrated with an appropriate storage buffer for the protein.

Protein_Conjugation_Workflow Start Start Reagent_Prep Reagent Preparation (this compound, Protein, Buffers) Start->Reagent_Prep Activation Activation of Carboxylic Acid (EDC/NHS, 15-30 min, RT) Reagent_Prep->Activation Conjugation Conjugation to Protein (2h RT or overnight 4°C) Activation->Conjugation Quenching Quench Reaction (Tris Buffer) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification End DBCO-labeled Protein Purification->End

Caption: Experimental workflow for protein conjugation.

Protocol 2: Two-Step Labeling for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC where the this compound linker is first attached to the antibody, followed by the conjugation of an azide-modified drug.

Materials:

  • Antibody of interest

  • This compound

  • EDC and NHS/Sulfo-NHS

  • Azide-modified cytotoxic drug

  • Buffers and purification materials as in Protocol 1

Procedure:

  • Antibody Modification with this compound:

    • Follow steps 1-5 of Protocol 1 to conjugate this compound to the antibody.

  • Payload Conjugation:

    • Prepare a solution of the DBCO-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Add the azide-modified drug to the antibody solution. A 1.5 to 3-fold molar excess of the drug is a common starting point.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purification:

    • Purify the resulting ADC from unreacted drug and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like HIC-HPLC or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC using SEC.

ADC_Synthesis_Workflow Start Start Ab_Modification 1. Antibody Modification (Conjugate this compound) Start->Ab_Modification Payload_Conjugation 2. Payload Conjugation (Add Azide-Drug) Ab_Modification->Payload_Conjugation Purification 3. Purification (SEC or HIC) Payload_Conjugation->Purification Characterization 4. Characterization (DAR, Purity) Purification->Characterization End Antibody-Drug Conjugate Characterization->End

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Applications in Drug Development and Research

The robust and versatile nature of the carboxylic acid functionality in this compound has led to its widespread use in several cutting-edge applications:

  • Antibody-Drug Conjugates (ADCs): As detailed in the protocol above, this linker is instrumental in creating ADCs with a defined drug-to-antibody ratio, which is a critical quality attribute for efficacy and safety.

  • PROTACs (Proteolysis Targeting Chimeras): The carboxylic acid can be used to attach one of the two ligands in a PROTAC, a molecule that brings a target protein to an E3 ubiquitin ligase for degradation. The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex.

  • Cell Surface Labeling and Imaging: In conjunction with metabolic labeling techniques where cells are fed azide-modified sugars, the this compound can be used to attach probes (e.g., fluorophores, biotin) to the cell surface for imaging and analysis of glycans.

  • Immobilization of Biomolecules: The carboxylic acid can be used to covalently attach biomolecules to amine-functionalized surfaces, such as those used in biosensors and microarrays.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

The terminal carboxylic acid of this compound is a powerful and reliable functional group for bioconjugation. Its ability to form highly stable amide bonds with primary amines, following a well-established activation protocol, makes it an indispensable tool for researchers in drug development and life sciences. By understanding the principles of its reactivity, leveraging the provided quantitative data, and implementing the detailed protocols, scientists can confidently employ this compound to construct precisely engineered bioconjugates for a wide range of innovative applications.

References

The Heterobifunctional Nature of DBCO-PEG12-Acid Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of bioconjugation and targeted therapeutics, the ability to specifically and efficiently link biomolecules with other functional moieties is paramount. Heterobifunctional linkers are critical tools in this endeavor, providing a bridge between two different reactive groups. Among these, the DBCO-PEG12-acid linker has emerged as a versatile and powerful tool, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core attributes of the this compound linker. We will delve into its unique chemical architecture, its dual reactivity, and the key applications that leverage its distinct properties. This document will further provide detailed experimental protocols for its use and present quantitative data to inform experimental design and optimization.

Core Concepts: Structure and Functionality

The this compound linker is a sophisticated molecule engineered with three key components, each contributing to its overall functionality:

  • Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide groups. This reactivity is the foundation of its utility in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The bioorthogonal nature of this reaction allows for rapid and specific conjugation to azide-modified molecules in complex biological environments without the need for a cytotoxic copper catalyst.[][2] The DBCO group is thermally stable and does not readily react with other functional groups commonly found in biological systems, such as amines and hydroxyls.[][3]

  • Polyethylene Glycol (PEG) Spacer (PEG12): A twelve-unit polyethylene glycol chain serves as a hydrophilic spacer. This PEG linker confers several advantageous properties to the molecule and its conjugates. It significantly enhances water solubility, which is crucial when working with hydrophobic drugs or proteins that are prone to aggregation.[] The PEG spacer also reduces steric hindrance between the conjugated molecules, allowing for better accessibility of binding sites. In the context of drug delivery, the PEG chain can improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius and shielding it from proteolytic degradation and immune clearance.

  • Carboxylic Acid (-COOH): This terminal functional group provides the second reactive handle of the heterobifunctional linker. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds. This allows for the covalent attachment of the DBCO moiety to a wide range of biomolecules.

The synergistic combination of these three components makes this compound a highly versatile tool for creating complex bioconjugates with high precision and efficiency.

Quantitative Data

The following tables summarize key quantitative data related to the this compound linker and its reactivity. This information is essential for designing and optimizing bioconjugation experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄₆H₆₈N₂O₁₆
Molecular Weight905.1 g/mol
PurityTypically >95% (as determined by HPLC)
SolubilitySoluble in DMSO, DCM, DMF
Storage Condition-20°C

Table 2: Reaction Kinetics and Stability of DBCO Moieties

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k₂) with Azide~0.1 M⁻¹s⁻¹Reaction with benzyl azideInferred from data for similar DBCO linkers
DBCO Group StabilityDBCO modified goat IgG loses about 3-5% of its reactivity toward azides over 4 weeks at 4°C or -20°C.Storage in appropriate buffers
DBCO-NHS Ester Stability in SolutionCan be stored for 2-3 months at -20°C when dissolved in DMSO.Anhydrous DMSO

Table 3: Recommended Molar Excess for Conjugation Reactions

Reaction StepReagentRecommended Molar ExcessReference(s)
EDC/NHS ActivationEDC and NHS relative to this compound2 to 5-fold excess of EDC; 1.2 to 2-fold excess of NHS
Amine ConjugationActivated DBCO-linker to protein1.5 to 10-fold excess
SPAAC ReactionDBCO-conjugate to azide-molecule1.5 to 10 equivalents of one coupling partner

Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving the this compound linker: the activation of its carboxylic acid and subsequent conjugation to an amine-containing molecule, followed by the copper-free click chemistry reaction with an azide-containing molecule.

Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein (e.g., Antibody)

This protocol describes the steps to conjugate this compound to a protein via its primary amine groups.

Materials:

  • This compound

  • Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

    • Prepare the protein solution in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of the this compound stock solution to the Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein:

    • Immediately add the activated DBCO-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized for your specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) equilibrated with an appropriate storage buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation.

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction between the DBCO-conjugated protein and an azide-containing molecule.

Materials:

  • DBCO-conjugated protein (from Protocol 1)

  • Azide-containing molecule (e.g., drug, fluorescent probe)

  • Reaction Buffer: PBS, pH 7.4 or other suitable amine- and azide-free buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation:

    • Prepare the DBCO-conjugated protein in the desired reaction buffer.

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

  • Click Reaction:

    • Add the azide-containing molecule to the DBCO-conjugated protein solution. A molar excess of 1.5 to 10 equivalents of the azide-containing molecule can be used to increase conjugation efficiency.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Purification:

    • Purify the final conjugate to remove any unreacted azide-containing molecule and other byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the final conjugate for purity, identity, and, in the case of ADCs, the drug-to-antibody ratio (DAR) using techniques such as HPLC, LC-MS, and UV-Vis spectroscopy.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving the this compound linker.

G cluster_0 Step 1: Amine-Reactive Conjugation cluster_1 Step 2: Azide-Reactive Conjugation (SPAAC) Linker DBCO-PEG12-COOH ActivatedLinker DBCO-PEG12-NHS Linker->ActivatedLinker EDC, NHS pH 5.5 Protein Protein-NH2 DBCO_Protein DBCO-Protein Conjugate Protein->DBCO_Protein pH 7.4 ActivatedLinker->DBCO_Protein FinalConjugate Final Bioconjugate DBCO_Protein->FinalConjugate Copper-Free Click Reaction AzideMolecule Azide-Molecule AzideMolecule->FinalConjugate

Fig. 1: Two-step bioconjugation workflow using this compound.

G cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binding TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binding E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binding UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Fig. 2: Signaling pathway of PROTAC-mediated protein degradation.

Applications in Drug Development

The unique properties of the this compound linker make it a valuable tool in modern drug development, particularly in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, the this compound linker facilitates a two-step conjugation strategy. First, the linker is conjugated to the antibody via its lysine residues. The resulting DBCO-functionalized antibody can then be reacted with an azide-modified cytotoxic drug. This approach allows for the precise control over the drug-to-antibody ratio (DAR), which is a critical quality attribute of ADCs that influences their efficacy and safety profile. The hydrophilic PEG12 spacer helps to mitigate the aggregation often caused by hydrophobic drug payloads.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. The this compound linker can be used to synthesize PROTACs in a modular fashion. For instance, the carboxylic acid can be conjugated to an E3 ligase ligand, and the DBCO group can then be "clicked" onto an azide-functionalized ligand that binds to the target protein of interest. This modularity allows for the rapid generation of a library of PROTACs with different linkers, target-binding moieties, and E3 ligase ligands to optimize protein degradation efficiency.

Conclusion

The this compound linker is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its heterobifunctional nature, combining a stable amine-reactive handle with a highly efficient and bioorthogonal azide-reactive group, enables the precise and controlled construction of complex bioconjugates. The inclusion of a PEG12 spacer further enhances its utility by improving solubility and pharmacokinetic properties. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful application of this reagent in the development of next-generation therapeutics and research tools. As the demand for more sophisticated and targeted biological drugs continues to grow, the importance of well-characterized and versatile linkers like this compound will undoubtedly increase.

References

An In-depth Technical Guide to DBCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol (12 units)-Acid (DBCO-PEG12-acid), a key reagent in bioconjugation and drug development. It details its chemical properties, applications, and a general protocol for its use in creating stable bioconjugates.

Core Properties of this compound

This compound is a heterobifunctional linker that plays a crucial role in the field of bioconjugation. It features a dibenzocyclooctyne (DBCO) group at one end and a carboxylic acid at the other, separated by a hydrophilic 12-unit polyethylene glycol (PEG) spacer. The DBCO group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for covalent bonding with azide-containing molecules in aqueous environments without the need for a toxic copper catalyst.[1][2][3] The terminal carboxylic acid can be activated to react with primary amine groups, forming stable amide bonds.[4] The PEG12 spacer enhances the water solubility of the molecule and provides flexibility, which helps to minimize steric hindrance during conjugation.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Molecular Weight 905.1 g/mol
Molecular Formula C₄₆H₆₈N₂O₁₆
CAS Number 2353410-00-9
Purity ≥95%
Solubility DMSO, DCM, DMF
Storage Condition -20°C

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several research and development areas:

  • Bioconjugation: It is widely used to link biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules or surfaces.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.

  • PROTACs: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

  • Probe Development: It is instrumental in constructing multifunctional probes for imaging and diagnostic applications.

  • Material Science: This linker is also utilized for the functionalization of polymers, nanoparticles, and surfaces.

Experimental Protocol: General Procedure for Protein Labeling

This protocol outlines a general two-step procedure for the bioconjugation of a protein with an azide-containing molecule using this compound. This process involves the initial activation of the carboxylic acid on this compound, followed by its reaction with a primary amine on the protein, and subsequent copper-free click chemistry with an azide-modified molecule.

Materials:

  • This compound

  • Protein of interest (e.g., antibody)

  • Azide-containing molecule (e.g., fluorescent dye, small molecule drug)

  • Activation reagents for carboxylic acid (e.g., EDC, Sulfo-NHS)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5, amine-free)

  • Quenching reagent (e.g., Tris or hydroxylamine)

  • Desalting column for purification

Procedure:

  • Preparation of DBCO-PEG12-NHS ester:

    • Dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).

    • Activate the carboxylic acid by adding EDC and Sulfo-NHS in a molar excess to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Labeling of Protein with DBCO:

    • Prepare the protein in an amine-free buffer at a concentration of 1-5 mg/mL.

    • Add the activated DBCO-PEG12-NHS ester solution to the protein solution. A molar excess of 20-30 fold of the DBCO reagent is recommended for antibodies. The final concentration of the organic solvent should be kept low (e.g., <20%) to maintain protein stability.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a quenching reagent like Tris to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Purify the DBCO-labeled protein using a desalting column to remove excess, unreacted DBCO reagent.

  • Copper-Free Click Chemistry Reaction:

    • Prepare the azide-containing molecule in a compatible buffer.

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A molar excess of 1.5-10 equivalents of the azide molecule can be used to drive the reaction to completion.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification and Characterization:

    • Purify the final bioconjugate using an appropriate chromatography method (e.g., size exclusion, ion exchange, or reverse-phase HPLC) to remove any unreacted azide-containing molecule.

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling. The DBCO group has an absorbance at approximately 309 nm which can be used to monitor the reaction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the bioconjugation of a protein with an azide-containing molecule using this compound.

Bioconjugation_Workflow cluster_step1 Step 1: Activation & Labeling cluster_step2 Step 2: Click Chemistry DBCO_Acid This compound DBCO_NHS DBCO-PEG12-NHS ester DBCO_Acid->DBCO_NHS Activation Activators EDC / Sulfo-NHS DBCO_Protein DBCO-labeled Protein DBCO_NHS->DBCO_Protein Labeling Protein Protein (-NH2) Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate SPAAC Azide_Molecule Azide-Molecule

Caption: General workflow for protein bioconjugation using this compound.

References

A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems.[1][2] This technology's power lies in its ability to form a stable triazole linkage between a cyclooctyne and an azide without the need for a cytotoxic copper catalyst, a significant advantage over its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] The reaction's bioorthogonality stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with native biological molecules.[2] This high degree of specificity allows for precise chemical modifications in living cells, tissues, and whole organisms. This guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, and detailed experimental protocols for its application in research and drug development.

Core Principles of SPAAC

The driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes. This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH. The mechanism is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is paramount, especially for applications in living systems where time and concentration are critical factors. The reaction kinetics are typically second-order, and the rate is heavily influenced by the structure of the cyclooctyne. Generally, more strained cyclooctynes exhibit faster reaction kinetics. The choice of cyclooctyne is therefore a critical decision in experimental design.

Below is a summary of second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a standard reference azide.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
CyclooctyneOCT~2.4 x 10⁻³First-generation cyclooctyne.
Monofluorinated CyclooctyneMOFO~4.3 x 10⁻³Fluorine substitution enhances reactivity.
Difluorinated CyclooctyneDIFO~7.6 x 10⁻²Increased fluorine substitution further boosts reaction rates.
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1Offers a balance of high reactivity and small size.
Dibenzoannulated CyclooctyneDIBO~0.3 - 0.7Demonstrates robust reactivity.
DibenzocyclooctyneDBCO~0.6 - 1.0Generally exhibits the highest reaction rates among commonly used cyclooctynes.
BiarylazacyclooctynoneBARAC> 1.0A highly reactive cyclooctyne.

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide used.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SPAAC in the laboratory. Below are protocols for two key applications.

Protocol 1: Labeling of an Azide-Modified Protein with a DBCO-Containing Probe

This protocol outlines the general steps for labeling a protein that has been functionalized with an azide group with a molecule containing a DBCO group (e.g., a fluorescent dye or a drug molecule).

Materials:

  • Azide-modified protein

  • DBCO-functionalized probe (e.g., DBCO-NHS ester)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in DMSO (e.g., 10 mM).

  • Conjugation Reaction: Add the DBCO-NHS ester stock solution to the protein solution. A 5-10 fold molar excess of the DBCO reagent over the protein is a common starting point. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time will depend on the specific reactants and their concentrations.

  • Purification: Remove the excess, unreacted DBCO reagent using a desalting column equilibrated with the desired buffer.

  • Characterization: Characterize the labeled protein to determine the efficiency of the conjugation.

Protocol 2: Live-Cell Imaging using Metabolic Labeling and SPAAC

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.

Materials:

  • Adherent mammalian cells

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with Ac₄ManNAz (e.g., 25-50 µM) for 1-3 days to allow for incorporation into cellular glycans.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated azido-sugar.

  • SPAAC Reaction: Add the DBCO-conjugated fluorophore, diluted in a complete cell culture medium (e.g., 1-20 µM), to the cells. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with pre-warmed PBS to remove the unreacted DBCO-fluorophore.

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets.

Visualizations

To further elucidate the principles and workflows of SPAAC, the following diagrams have been generated.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne TransitionState Transition State Cyclooctyne->TransitionState [3+2] Cycloaddition Azide Azide Azide->TransitionState Triazole Stable Triazole TransitionState->Triazole Ring Strain Release

General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

ADC_Workflow A 1. Antibody Preparation (Functionalization with Azide) C 3. SPAAC Conjugation (Mixing Antibody-N3 and Drug-Linker-DBCO) A->C B 2. Drug-Linker Synthesis (Functionalization with Cyclooctyne, e.g., DBCO) B->C D 4. Purification (Removal of unreacted components) C->D Incubate at RT E 5. Characterization (e.g., DAR determination) D->E F Antibody-Drug Conjugate (ADC) E->F

References

Biocompatibility of DBCO Reagents in Cell Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, allowing for the specific labeling and tracking of biomolecules in their native environment. Among the various bioorthogonal tools, the strain-promoted alkyne-azide cycloaddition (SPAAC), or "copper-free click chemistry," has gained significant attention due to its high specificity and, most importantly, its biocompatibility.[1][2] Dibenzocyclooctyne (DBCO) reagents are at the forefront of this technology, enabling researchers to label living cells without the need for cytotoxic copper catalysts that are a major limitation of the traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4][]

This technical guide provides a comprehensive overview of the biocompatibility of DBCO reagents in cell labeling. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who are considering or currently utilizing DBCO-based click chemistry in their work. We will delve into the principles of DBCO-mediated cell labeling, present quantitative data on cytotoxicity and other biocompatibility metrics, provide detailed experimental protocols for assessing cellular health post-labeling, and visualize key concepts and workflows.

Principles of DBCO-Based Cell Labeling

DBCO-based cell labeling is a two-step process that leverages the principles of metabolic glycoengineering and bioorthogonal chemistry.

  • Metabolic Labeling: Cells are first incubated with an unnatural sugar analog that has been chemically modified to contain an azide group (-N₃). This azido-sugar is taken up by the cell and incorporated into its glycans through the cell's natural metabolic pathways. As a result, the cell surface becomes decorated with azide moieties.

  • Copper-Free Click Chemistry: The azide-labeled cells are then treated with a DBCO-containing probe. The strained cyclooctyne ring of the DBCO reagent reacts specifically and spontaneously with the azide group to form a stable triazole linkage. This reaction is highly efficient and occurs under physiological conditions without interfering with native biological processes. The DBCO probe can be conjugated to a variety of molecules, including fluorescent dyes for imaging, biotin for purification, or therapeutic agents for targeted delivery.

The key to the biocompatibility of this method lies in the elimination of the copper catalyst, which is known to be toxic to cells.

Data Presentation: Quantitative Assessment of Biocompatibility

A critical aspect of any cell labeling technique is its impact on cellular health. Extensive studies have been conducted to evaluate the biocompatibility of DBCO reagents. The following tables summarize quantitative data on the cytotoxicity, cell viability, and other relevant metrics from various studies.

Cell LineDBCO Reagent/ConcentrationAssayResultsReference
A549 (Human Lung Carcinoma)DBCO-Cy5 (0-100 µM)MTT AssayNo significant decrease in cell viability observed up to 100 µM after 48 hours.
A549 (Human Lung Carcinoma)DBCO (0-100 µM)MTT AssayNo significant increase in cytotoxicity at high concentrations (100 µM) over time.
BT-549 (Human Breast Cancer)DBCO-functionalized glycodendrimers (up to 10 µM)Complement-Dependent Cytotoxicity (CDC) AssayNo significant cytotoxicity observed from the DBCO-conjugate itself.
Human Red Blood Cells (hRBCs)DBCO-functionalized glycodendrimers (100 µM)Hemolysis AssayLess than 2% hemolysis, indicating good blood compatibility.
CHO-K1 (Chinese Hamster Ovary)DBCO-functionalized core-shell nanoparticlesLDH AssayNo induced cytotoxicity after 6 or 24 hours of incubation.
Neonatal Human Dermal Fibroblasts (nHDF)DBCO-HA hydrogelsLive/Dead AssayGood biocompatibility and cell viability within the hydrogel.
ChondrocytesDBCO-650Not specifiedRelatively low cytotoxicity.
MCF-7 (Human Breast Cancer)DBCOMTT AssayA concentration of 1 µM was determined to be non-cytotoxic over a 24-hour exposure.
Jurkat (Human T-cell lymphoma), NIH3T3 (Murine fibroblast), EL4 (Murine lymphoma)DBCO-disulfide-Tz/TCONot specifiedUsed for cell adhesion studies, implying short-term biocompatibility.

Experimental Protocols

To aid researchers in assessing the biocompatibility of DBCO reagents in their specific experimental setups, we provide detailed methodologies for key assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DBCO reagent of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the DBCO reagent in complete medium. Remove the old medium from the wells and add 100 µL of the DBCO-containing medium to each well. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DBCO reagent of interest

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DBCO reagent of interest

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the DBCO reagent for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

DBCO_Azide_Click_Chemistry DBCO-Azide Reaction Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO Reagent (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-modified Biomolecule Azide->Triazole

Caption: A diagram illustrating the strain-promoted azide-alkyne cycloaddition (SPAAC) between a DBCO reagent and an azide-modified biomolecule.

Cell_Labeling_Workflow Experimental Workflow for DBCO-Based Cell Labeling Start Start: Culture Cells Metabolic_Labeling Incubate with Azido-Sugar Start->Metabolic_Labeling Washing1 Wash Cells Metabolic_Labeling->Washing1 DBCO_Incubation Incubate with DBCO-Probe Washing1->DBCO_Incubation Washing2 Wash Unbound Probe DBCO_Incubation->Washing2 Analysis Downstream Analysis (e.g., Imaging, Flow Cytometry) Washing2->Analysis

Caption: A typical experimental workflow for labeling live cells using DBCO reagents.

Biocompatibility_Concept Conceptual Difference: Bioorthogonal vs. Cytotoxic Agents cluster_bioorthogonal Bioorthogonal Reagent (e.g., DBCO) cluster_cytotoxic Cytotoxic Compound Bio_Reagent DBCO Reagent Bio_Cell Healthy Cell Bio_Reagent->Bio_Cell Specific Labeling Bio_Normal Viability, Proliferation, Apoptosis Unaffected Bio_Cell->Bio_Normal Maintains Normal Cellular Functions Cyto_Compound Cytotoxic Agent Cyto_Cell Healthy Cell Cyto_Compound->Cyto_Cell Non-specific Interactions Off-target Effects Cyto_Stress Decreased Viability, Inhibited Proliferation, Apoptosis Induction Cyto_Cell->Cyto_Stress Induces Cellular Stress

Caption: A conceptual diagram highlighting the differential impact of a bioorthogonal reagent versus a cytotoxic compound on cellular health.

Discussion and Conclusion

The data and protocols presented in this guide strongly support the high biocompatibility of DBCO reagents for live-cell labeling. The primary advantage of DBCO-based click chemistry is the elimination of the cytotoxic copper catalyst, which allows for the labeling of cells without significantly impacting their viability, proliferation, or inducing apoptosis.

The quantitative data, primarily from MTT and LDH assays, demonstrate that even at high concentrations, DBCO reagents and their conjugates exhibit minimal cytotoxicity across a range of cell lines, including cancer cell lines and primary cells. Furthermore, in vivo studies have shown no apparent systemic toxicity in mice, further underscoring the safety of this technology for in vivo applications.

While DBCO reagents are generally considered highly biocompatible, it is crucial for researchers to empirically validate their biocompatibility in their specific cell type and experimental conditions. The detailed protocols provided in this guide offer a starting point for such validation. Factors such as the specific DBCO derivative, the nature of the conjugated molecule, the concentration of the reagent, and the duration of exposure can all influence the cellular response.

References

An In-depth Technical Guide to Click Chemistry for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, a powerful tool for site-specific protein modification. It delves into the core principles, key reaction types, and their applications in research and drug development, with a focus on providing practical, in-depth information for scientists at the bench.

Introduction to Click Chemistry

Coined by K.B. Sharpless, the term "click chemistry" describes a class of reactions that are rapid, efficient, and highly specific.[1] These reactions are bioorthogonal, meaning they can proceed in complex biological environments, such as on the surface of or inside living cells, without interfering with native biochemical processes.[2] The key advantages of click chemistry for protein modification include high yields, the formation of stable covalent bonds, and mild reaction conditions that preserve protein structure and function.[3]

The core principle of click chemistry lies in the use of two mutually reactive and inert functional groups, often referred to as "bioorthogonal handles." These handles, typically an azide and an alkyne or a strained alkene/alkyne and a tetrazine, are introduced into the protein of interest and a probe molecule (e.g., a fluorophore, a drug molecule, or a biotin tag), respectively. The subsequent "click" reaction leads to the specific and covalent linkage of the probe to the protein.

This guide will focus on the three most prominent types of click chemistry used for protein modification:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Core Click Chemistry Reactions for Protein Modification

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal click reaction, involving the cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[4] This reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer.

Reaction Mechanism: The reaction is catalyzed by a copper(I) species, which is typically generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[5] A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the Cu(I) catalyst and prevent protein damage.

// Nodes Protein_alkyne [label="Protein-Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_probe [label="Azide-Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_I [label="Cu(I) Catalyst\n(from CuSO4 + Ascorbate)", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand [label="Ligand (e.g., THPTA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Copper-Acetylide\nIntermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Protein-Triazole-Probe", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Protein_alkyne -> Intermediate [label="Reacts with"]; Cu_I -> Intermediate; Ligand -> Cu_I [label="Stabilizes"]; Azide_probe -> Intermediate [label="Reacts with"]; Intermediate -> Product [label="Forms"]; } caption [label="Figure 1: Simplified workflow of the CuAAC reaction.", shape=plaintext, fontname="Arial", fontsize=10];

ParameterValueConditionsReference
Second-Order Rate Constant 10 to 10⁴ M⁻¹s⁻¹Aqueous buffer, room temperature
Typical Yield >95%Optimized conditions with purified proteins
Copper Concentration 50-250 µMFor labeling purified proteins
Ligand to Copper Ratio 2:1 to 5:1THPTA or TBTA

This protocol provides a general procedure for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • DMSO (for dissolving the dye)

  • Size-exclusion chromatography column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-functionalized dye in DMSO to prepare a 10 mM stock solution.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-50 µM) with the azide-dye (e.g., a 2-5 fold molar excess over the protein).

    • Add the THPTA ligand to the reaction mixture to a final concentration of 100-500 µM.

    • Add CuSO₄ to a final concentration of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

  • Purification:

    • Remove the excess dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.

  • Analysis:

    • Confirm the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. The high ring strain of the cyclooctyne significantly accelerates the reaction, eliminating the need for a cytotoxic copper catalyst and making it highly suitable for live-cell imaging and in vivo applications.

Reaction Mechanism: The reaction proceeds through a [3+2] cycloaddition between the azide and the strained alkyne, forming a stable triazole linkage. Various cyclooctyne derivatives have been developed, each with different reaction kinetics and stability. Common examples include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and biarylazacyclooctynone (BARAC).

// Nodes Protein_azide [label="Protein-Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclooctyne_probe [label="Cyclooctyne-Probe\n(e.g., DBCO-Dye)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Spontaneous\nCycloaddition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Protein-Triazole-Probe", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Protein_azide -> Reaction; Cyclooctyne_probe -> Reaction; Reaction -> Product; } caption [label="Figure 2: General workflow for SPAAC.", shape=plaintext, fontname="Arial", fontsize=10];

Cyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)Key FeaturesReference
DBCO ~0.1 - 1.0High stability, commercially available
BCN ~0.1 - 0.5Smaller size, good reactivity
BARAC ~0.3Good balance of reactivity and stability
DIBAC ~0.3Similar to DBCO

This protocol describes the labeling of a cell-surface protein containing a genetically encoded azide-bearing unnatural amino acid with a cyclooctyne-functionalized dye.

Materials:

  • Mammalian cells expressing the azide-modified protein of interest

  • Cell culture medium

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 545)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Protein Expression:

    • Culture the mammalian cells expressing the azide-modified protein under standard conditions.

  • Labeling Reaction:

    • Prepare a stock solution of the DBCO-dye in DMSO (e.g., 1-10 mM).

    • Dilute the DBCO-dye stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the existing medium from the cells and replace it with the medium containing the DBCO-dye.

    • Incubate the cells at 37°C for 30-60 minutes.

  • Washing:

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove the unreacted dye.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen dye.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is an extremely fast and bioorthogonal reaction between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne. This reaction is prized for its exceptional speed, allowing for the labeling of low-abundance proteins and the tracking of rapid biological processes.

Reaction Mechanism: The reaction proceeds via a [4+2] cycloaddition, followed by the rapid elimination of dinitrogen gas to form a stable dihydropyridazine or pyridazine product. The reaction kinetics can be tuned by modifying the substituents on both the tetrazine and the dienophile.

// Nodes Protein_dienophile [label="Protein-Dienophile\n(e.g., TCO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrazine_probe [label="Tetrazine-Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[4+2] Cycloaddition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N2_release [label="N₂ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Protein-Dihydropyridazine-Probe", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Protein_dienophile -> Cycloaddition; Tetrazine_probe -> Cycloaddition; Cycloaddition -> N2_release; N2_release -> Product; } caption [label="Figure 3: Principle of the IEDDA reaction.", shape=plaintext, fontname="Arial", fontsize=10];

DienophileTetrazineSecond-Order Rate Constant (M⁻¹s⁻¹)ConditionsReference
trans-Cyclooctene (TCO) 3,6-di-(2-pyridyl)-s-tetrazine~1,000 - 30,000Aqueous buffer, 37°C
Norbornene 3,6-di-(2-pyridyl)-s-tetrazine~1.9Aqueous buffer, 37°C
Bicyclononyne (BCN) 3-methyl-6-phenyl-1,2,4,5-tetrazine~940Acetonitrile/water, 25°C
Arylethynyltrifluoroborate Dipyridyl tetrazine21Aqueous buffer, with AlCl₃

This protocol outlines the conjugation of a tetrazine-modified antibody to a TCO-functionalized drug molecule.

Materials:

  • Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-functionalized drug molecule

  • DMSO

  • Size-exclusion chromatography column

Procedure:

  • Preparation of Reagents:

    • Dissolve the TCO-functionalized drug in DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • To the tetrazine-modified antibody solution, add the TCO-drug solution to achieve a 5-10 fold molar excess of the drug. The final concentration of DMSO should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 15-60 minutes. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the resulting ADC from unreacted drug and other small molecules using a size-exclusion chromatography column equilibrated with the desired formulation buffer.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Applications in Drug Development and Research

Click chemistry has become an indispensable tool in various stages of drug discovery and development.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes to identify and characterize the active state of enzymes within complex proteomes. Click chemistry enables a two-step approach where a small, bioorthogonal tag is incorporated into the probe. After the probe has labeled its target protein in a biological sample, a larger reporter tag (e.g., biotin for enrichment or a fluorophore for detection) is attached via a click reaction. This modularity allows for greater flexibility and reduces potential steric hindrance from a bulky reporter group during the initial labeling event.

// Nodes Proteome [label="Complex Proteome", fillcolor="#F1F3F4", fontcolor="#202124"]; Probe [label="ABPP Probe\n(with alkyne handle)", fillcolor="#FBBC05", fontcolor="#202124"]; Labeled_Proteome [label="Labeled Proteome", fillcolor="#F1F3F4", fontcolor="#202124"]; Click_Reaction [label="Click Reaction\n(with Azide-Reporter)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tagged_Proteome [label="Tagged Proteome", fillcolor="#F1F3F4", fontcolor="#202124"]; Enrichment [label="Enrichment\n(e.g., Streptavidin beads)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Mass Spectrometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Proteome -> Labeled_Proteome; Probe -> Labeled_Proteome; Labeled_Proteome -> Click_Reaction; Click_Reaction -> Tagged_Proteome; Tagged_Proteome -> Enrichment; Enrichment -> Analysis; } caption [label="Figure 4: Workflow for Activity-Based Protein Profiling.", shape=plaintext, fontname="Arial", fontsize=10];

Antibody-Drug Conjugates (ADCs)

Click chemistry allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This is a significant improvement over traditional stochastic conjugation methods that result in heterogeneous mixtures. Site-specific conjugation using click chemistry can improve the therapeutic index of ADCs by ensuring consistent efficacy and reducing off-target toxicity.

Protein Labeling for Imaging and Diagnostics

The bioorthogonality of click chemistry makes it ideal for labeling proteins in living systems for various imaging applications. By genetically encoding an unnatural amino acid with a bioorthogonal handle into a protein of interest, researchers can specifically attach fluorescent probes for live-cell imaging or positron-emitting isotopes for positron emission tomography (PET) imaging.

Conclusion

Click chemistry has revolutionized the field of protein modification, providing a versatile and robust toolkit for researchers in academia and industry. The ability to perform highly specific and efficient conjugations under biocompatible conditions has opened up new avenues for studying protein function, developing novel therapeutics, and creating advanced diagnostic tools. As new click reactions with even faster kinetics and improved biocompatibility continue to be developed, the impact of this powerful chemical approach on protein science and medicine is set to grow even further.

References

Methodological & Application

Application Note: Protocol for Antibody Labeling with DBCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This application note provides a detailed protocol for the covalent attachment of a Dibenzocyclooctyne (DBCO) moiety to an antibody using DBCO-PEG12-acid. This method utilizes a two-step carbodiimide reaction, which first activates the carboxylic acid group of the this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[1][2][3] The resulting stable Sulfo-NHS ester is then reacted with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.[1][3] The incorporated DBCO group can then be used for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a bioorthogonal reaction ideal for conjugating antibodies to azide-modified molecules such as drugs, fluorophores, or oligonucleotides with high specificity and efficiency. The hydrophilic PEG12 spacer helps to reduce aggregation, minimize steric hindrance, and improve the solubility of the final conjugate.

Experimental Workflow

The overall process involves antibody preparation, activation of the DBCO reagent, conjugation to the antibody, and purification of the final conjugate.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_Prep 1. Antibody Buffer Exchange Conjugation 4. Conjugate Activated DBCO to Antibody Ab_Prep->Conjugation DBCO_Prep 2. Prepare this compound & Activation Reagents Activation 3. Activate this compound with EDC/Sulfo-NHS DBCO_Prep->Activation Activation->Conjugation Purify 5. Purify Conjugate (Spin Column / Dialysis) Conjugation->Purify Analyze 6. Characterize Conjugate (UV-Vis for DOL) Purify->Analyze

Caption: Workflow for antibody labeling with this compound.

Materials and Reagents

  • Antibody: Purified antibody (e.g., IgG) at a concentration of 1-10 mg/mL. The antibody solution should be free of amine-containing buffers (like Tris) and stabilizers (like BSA).

  • This compound: (MW ~905 g/mol )

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW ~191.7 g/mol )

  • Sulfo-NHS (N-hydroxysulfosuccinimide): (MW ~217.1 g/mol )

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0.

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO).

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO).

  • Equipment: Spectrophotometer (e.g., NanoDrop), microcentrifuge, pipettes, reaction tubes.

Detailed Experimental Protocol

This protocol is designed for labeling ~1 mg of a typical IgG antibody (MW ~150,000 g/mol ). Optimization may be required for different antibodies or desired degrees of labeling (DOL).

Step 1: Antibody Preparation
  • If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), it must be exchanged into the Conjugation Buffer (PBS, pH 7.2-7.5).

  • Use a spin desalting column or dialysis cassette appropriate for the antibody volume and concentration.

  • After buffer exchange, adjust the antibody concentration to 2 mg/mL using the Conjugation Buffer.

Step 2: Preparation of Reagents
  • This compound Stock (10 mM): Dissolve ~4.5 mg of this compound in 500 µL of anhydrous DMSO. Vortex until fully dissolved. Note: Prepare this solution fresh before use.

  • EDC Stock (100 mM): Dissolve ~1.9 mg of EDC in 100 µL of anhydrous DMSO or Activation Buffer. Note: EDC is moisture-sensitive; prepare fresh and use immediately.

  • Sulfo-NHS Stock (100 mM): Dissolve ~2.2 mg of Sulfo-NHS in 100 µL of anhydrous DMSO or Activation Buffer. Note: Prepare fresh and use immediately.

Step 3: Activation of this compound

This step creates the amine-reactive Sulfo-NHS ester. The reaction is performed in a separate tube.

  • In a microcentrifuge tube, combine the following:

    • 13.3 µL of 10 mM this compound stock (for a 20-fold molar excess over the antibody).

    • 20 µL of Activation Buffer (0.1 M MES, pH 6.0).

  • Add 2.7 µL of 100 mM EDC stock and 5.4 µL of 100 mM Sulfo-NHS stock to the DBCO solution.

  • Vortex gently and incubate at room temperature for 15-20 minutes.

Step 4: Conjugation to Antibody
  • Add the entire activated this compound mixture from Step 3 to 500 µL of the 2 mg/mL prepared antibody solution (contains 1 mg of antibody).

  • Mix gently by pipetting. Avoid vigorous vortexing to prevent antibody denaturation.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 5: Purification of the DBCO-Labeled Antibody

It is crucial to remove unreacted DBCO reagent and byproducts, which can interfere with downstream applications.

  • Spin Desalting Column Method (Recommended for rapid purification):

    • Equilibrate a spin desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) with PBS according to the manufacturer's instructions.

    • Apply the entire reaction mixture from Step 4 to the center of the resin bed.

    • Centrifuge at the recommended speed (e.g., 1,000-1,500 x g) for 2 minutes.

    • The purified DBCO-labeled antibody will be in the collection tube.

  • Dialysis Method (For larger volumes):

    • Transfer the reaction mixture to a dialysis cassette (10K MWCO).

    • Dialyze against 1-2 L of PBS, pH 7.4 at 4°C.

    • Change the buffer at least three times over 24 hours.

Step 6: Characterization and Storage
  • Determine Concentration and Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and 309 nm (for DBCO) using a spectrophotometer.

    • The antibody concentration can be calculated using the following formula, which corrects for DBCO absorbance at 280 nm:

      • Antibody Conc. (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε₂₈₀_protein

      • Where:

        • A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm.

        • CF is the correction factor (A₂₈₀/A₃₀₉) for the DBCO reagent (~0.90 for some DBCO linkers).

        • ε₂₈₀_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).

    • The Degree of Labeling (DOL) is calculated as:

      • DOL = A₃₀₉ / (ε₃₀₉_DBCO × Antibody Conc. (M))

      • Where ε₃₀₉_DBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).

  • Storage:

    • Store the purified DBCO-labeled antibody at 4°C for immediate use (within a week).

    • For long-term storage, add a cryoprotectant like glycerol to a final concentration of 20-50% and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The reactivity of the DBCO group may decrease over time.

Expected Results and Data

The Degree of Labeling (DOL) can be controlled by varying the molar excess of the DBCO reagent added to the antibody. Higher molar excesses generally lead to higher DOL values, but can also increase the risk of antibody aggregation or loss of activity.

Molar Excess of DBCO ReagentExpected DOLTypical Antibody RecoveryNotes
5 - 10 fold1 - 3> 85%Recommended starting range to maintain antibody integrity.
15 - 20 fold3 - 6> 80%Moderate labeling; may be optimal for many applications.
> 25 fold> 670 - 80%High labeling; increased risk of aggregation and reduced antigen binding.

References

Application Notes and Protocols for DBCO-PEG12-Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DBCO-PEG12-acid as a heterobifunctional linker in the development of advanced drug delivery systems. This document outlines detailed protocols for the functionalization of nanoparticles and bioconjugation to targeting ligands, methods for characterization, and representative data.

Introduction to this compound

This compound is a versatile linker molecule widely employed in bioconjugation and drug delivery. It features three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction is highly specific and efficient under physiological conditions, making it ideal for conjugating molecules in complex biological environments.[1]

  • Polyethylene Glycol (PEG12) Spacer: A 12-unit polyethylene glycol chain that is hydrophilic. This spacer enhances the solubility of the conjugate, reduces steric hindrance between the conjugated molecules, and can minimize non-specific protein binding, which may prolong the circulation time of drug delivery systems in vivo.[1]

  • Carboxylic Acid (-COOH): A terminal functional group that can be readily activated to form a stable amide bond with primary amines (-NH2) present on the surface of nanoparticles or biomolecules.[2]

This unique combination of functional groups makes this compound an excellent tool for covalently linking drug-loaded nanoparticles to targeting moieties such as antibodies, peptides, or aptamers.

Key Applications in Drug Delivery

The properties of this compound lend themselves to a variety of applications in the field of drug delivery:

  • Targeted Drug Delivery: By conjugating targeting ligands to drug-loaded nanoparticles, this compound facilitates the selective delivery of therapeutic agents to specific cells or tissues, such as tumors that overexpress certain receptors. This can enhance therapeutic efficacy while minimizing off-target side effects.[3][4]

  • Antibody-Drug Conjugates (ADCs): This linker can be used in the synthesis of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets a tumor-specific antigen.

  • Development of Theranostic Nanoparticles: this compound can be used to attach both therapeutic agents and imaging probes to a single nanoparticle, creating a theranostic platform for simultaneous diagnosis and therapy.

Experimental Protocols

This section provides detailed protocols for the key experimental steps involved in using this compound to create targeted drug delivery systems.

Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • In a clean, dry reaction vial, add the desired amount of this compound stock solution.

  • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the amount of this compound.

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the DBCO-PEG12-NHS ester.

  • The activated linker is now ready for conjugation to an amine-containing molecule. It is recommended to use the activated linker immediately.

Functionalization of Amine-Modified Nanoparticles

This protocol details the conjugation of the activated DBCO-PEG12-NHS ester to nanoparticles with primary amines on their surface (e.g., amine-functionalized PLGA or silica nanoparticles).

Materials:

  • Amine-functionalized nanoparticles

  • Activated DBCO-PEG12-NHS ester solution (from Protocol 3.1)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Centrifugation tubes

  • Deionized water

Procedure:

  • Disperse the amine-functionalized nanoparticles in Coupling Buffer to a suitable concentration (e.g., 1-10 mg/mL).

  • Add the freshly prepared activated DBCO-PEG12-NHS ester solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker relative to the surface amine groups on the nanoparticles is a common starting point, but this should be optimized.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purify the DBCO-functionalized nanoparticles by repeated centrifugation and resuspension in deionized water or a suitable buffer to remove unreacted linker and byproducts.

  • Characterize the purified DBCO-functionalized nanoparticles for size, zeta potential, and degree of DBCO labeling.

Conjugation of Azide-Modified Targeting Ligand via Click Chemistry

This protocol describes the final step of attaching an azide-modified targeting ligand (e.g., an antibody or peptide) to the DBCO-functionalized nanoparticles.

Materials:

  • DBCO-functionalized nanoparticles (from Protocol 3.2)

  • Azide-modified targeting ligand

  • Reaction Buffer (e.g., PBS, pH 7.4) - must be azide-free

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Resuspend the purified DBCO-functionalized nanoparticles in the azide-free Reaction Buffer.

  • Add the azide-modified targeting ligand to the nanoparticle suspension. A 1.5- to 10-fold molar excess of the targeting ligand relative to the surface DBCO groups is a typical starting range.

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purify the final targeted nanoparticles to remove any unreacted targeting ligand. SEC is often effective for separating the larger nanoparticles from the smaller, unconjugated ligand.

  • Characterize the final product to confirm successful conjugation and to assess properties such as size, zeta potential, and targeting efficiency.

Characterization Methods

Thorough characterization is essential to ensure the quality and efficacy of the developed drug delivery system.

Quantification of DBCO Labeling

The degree of labeling (DOL) of DBCO on nanoparticles or biomolecules can be determined using UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance maximum around 309 nm.

Determination of Drug Loading and Encapsulation Efficiency

The amount of drug successfully loaded into the nanoparticles can be quantified using techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The two key parameters are:

  • Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100.

  • Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug used) x 100.

A common indirect method involves separating the nanoparticles from the formulation medium by centrifugation and measuring the amount of free, unencapsulated drug in the supernatant.

Physicochemical Characterization of Nanoparticles

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage of functionalization. Zeta potential measurements are used to assess the surface charge of the nanoparticles.

In Vitro Cellular Uptake and Cytotoxicity

The ability of the targeted nanoparticles to be taken up by specific cells can be assessed using techniques such as fluorescence microscopy or flow cytometry, often with a fluorescently labeled nanoparticle. The therapeutic efficacy can be evaluated through in vitro cytotoxicity assays (e.g., MTT assay) on target and non-target cell lines.

Quantitative Data Presentation

The following tables provide representative data for the characterization of nanoparticles at different stages of functionalization.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle Formulation Mean Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Drug-Loaded PLGA Nanoparticles 150 ± 5 0.15 ± 0.03 -25.3 ± 2.1
DBCO-PEG12-Functionalized Nanoparticles 165 ± 7 0.17 ± 0.04 -20.1 ± 1.8

| Targeted Ligand-Conjugated Nanoparticles | 180 ± 8 | 0.18 ± 0.05 | -15.5 ± 2.5 |

Table 2: Drug Loading and Conjugation Efficiency

Parameter Value Method
Drug Loading Content (DLC) 5.2% HPLC
Encapsulation Efficiency (EE) 85% HPLC
Degree of DBCO Labeling (DOL) ~150 DBCO/nanoparticle UV-Vis Spectroscopy

| Targeting Ligand Conjugation Efficiency | 75% | Fluorescence Assay |

Table 3: In Vitro Cellular Uptake in HER2+ Cancer Cells

Nanoparticle Formulation Cellular Uptake (Mean Fluorescence Intensity)
Non-Targeted Nanoparticles 1500 ± 250

| HER2-Targeted Nanoparticles | 8500 ± 700 |

Table 4: In Vitro Cytotoxicity (IC50)

Formulation HER2+ Cell Line (e.g., SK-BR-3) HER2- Cell Line (e.g., MDA-MB-231)
Free Drug 50 nM 60 nM
Non-Targeted Nanoparticles 80 nM 95 nM

| HER2-Targeted Nanoparticles | 15 nM | 75 nM |

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Formulation & Functionalization cluster_1 Targeting Ligand Conjugation cluster_2 Characterization & Evaluation A Drug-Loaded Nanoparticle (Amine-Functionalized) C Conjugate Activated Linker to Nanoparticle A->C Amine-NHS Ester Reaction B Activate this compound (EDC/NHS Chemistry) B->C D Purify DBCO-Functionalized Nanoparticle C->D F Click Chemistry Reaction (SPAAC) D->F E Azide-Modified Targeting Ligand E->F G Purify Targeted Nanoparticle F->G H Physicochemical Characterization (DLS, Zeta Potential) G->H I Quantify Drug Loading (HPLC) G->I J In Vitro Cellular Uptake (Flow Cytometry) G->J K In Vitro Cytotoxicity (MTT Assay) G->K HER2_Pathway HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization PI3K PI3K Dimerization->PI3K MAPK MAPK Dimerization->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Folate_Pathway Folate_NP Folate-Targeted Nanoparticle FR Folate Receptor (FRα) Folate_NP->FR High Affinity Binding Binding FR->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (Low pH) Endosome->Drug_Release Target Intracellular Target Drug_Release->Target

References

Application Notes and Protocols for Surface Modification Using DBCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of amine-functionalized substrates using the heterobifunctional linker, DBCO-PEG12-acid. This linker is an essential tool for creating biocompatible and functionalized surfaces for a wide range of applications, including biosensor development, targeted drug delivery, and advanced diagnostics.

This compound incorporates three key features: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a terminal carboxylic acid for covalent attachment to amine-functionalized surfaces, and a hydrophilic 12-unit polyethylene glycol (PEG) spacer.[1][2] The PEG spacer enhances water solubility, minimizes non-specific binding, and reduces steric hindrance.[1][3][4] The DBCO group facilitates highly efficient and bioorthogonal conjugation to azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that proceeds under mild, biocompatible conditions without the need for a toxic copper catalyst.

Physicochemical and Technical Data

The key quantitative properties of this compound are summarized below.

PropertyValue
Molecular Formula C46H68N2O16
Molecular Weight 905.04 g/mol
Purity Typically ≥95-98%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, desiccated

Experimental Protocols

The surface modification process using this compound is a two-part procedure. The first part involves the covalent attachment of the linker to an amine-functionalized surface via the activation of its carboxylic acid group. The second part is the conjugation of an azide-modified molecule to the now DBCO-functionalized surface through copper-free click chemistry.

Part A: Surface Functionalization with this compound

This protocol details the steps for immobilizing this compound onto a surface presenting primary amine groups. The carboxylic acid of the linker is first activated to an N-hydroxysuccinimide (NHS) ester using EDC and NHS, which then readily reacts with surface amines to form stable amide bonds.

Materials:

  • Amine-functionalized substrate (e.g., amine-coated glass slide, nanoparticle, or microplate)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Wash Buffer: PBS with 0.05% Tween-20 (optional)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix the this compound solution with a 1.5 to 2-fold molar excess of both EDC and NHS solutions.

    • Incubate the mixture for 15-30 minutes at room temperature to facilitate the formation of the NHS ester.

  • Conjugation to the Amine-Functionalized Surface:

    • Wash the amine-functionalized substrate with the Reaction Buffer to remove any contaminants.

    • Add the activated this compound solution to the substrate.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.

    • Wash the surface extensively with the Wash Buffer and then with deionized water to remove unreacted linker and byproducts.

    • The surface is now functionalized with DBCO groups and ready for the click chemistry reaction.

Part B: Immobilization of Azide-Modified Biomolecules via Click Chemistry

This protocol describes the conjugation of an azide-containing molecule (e.g., protein, peptide, or small molecule) to the DBCO-functionalized surface.

Materials:

  • DBCO-functionalized surface (from Part A)

  • Azide-modified biomolecule

  • Reaction Buffer: Azide-free PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified biomolecule in the Reaction Buffer.

    • Apply the solution containing the azide-modified biomolecule to the DBCO-functionalized surface. A 1.5 to 10-fold molar excess of the azide-biomolecule can be used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may improve conjugation efficiency.

  • Final Washing:

    • Wash the surface thoroughly with the Reaction Buffer to remove any non-covalently bound biomolecules.

    • The surface is now functionalized with the desired biomolecule.

Quantitative Data on Surface Modification

The successful functionalization of surfaces, such as nanoparticles, can be monitored by observing changes in their physicochemical properties. The following table provides representative data on the expected changes after each modification step.

SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles 1000.15-30
This compound Functionalized 1150.18-25
Biomolecule Conjugated 1300.20-20

Note: These values are illustrative and will vary depending on the specific nanoparticle and biomolecule used.

The degree of DBCO incorporation can also be quantified by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance at approximately 309-310 nm.

Visualizations

Experimental Workflow for Surface Modification

G cluster_0 Part A: Surface Activation cluster_1 Part B: Click Chemistry A Amine-Functionalized Surface B Prepare fresh EDC/NHS and this compound solutions C Activate this compound (15-30 min at RT) B->C D Incubate activated linker with surface (2-4h at RT) C->D E Quench and Wash D->E F DBCO-Functionalized Surface E->F G Prepare Azide-Modified Biomolecule Solution F->G H Incubate with DBCO Surface (4-12h at RT) G->H I Final Wash H->I J Biomolecule-Immobilized Surface I->J

Caption: Workflow for two-part surface modification.

Chemical Pathways for Surface Modification

G cluster_activation Part A: Amide Bond Formation cluster_click Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) dbco DBCO-PEG12-COOH nhs_ester DBCO-PEG12-NHS Ester dbco->nhs_ester + EDC, NHS dbco_surface Surface-NH-CO-PEG12-DBCO nhs_ester->dbco_surface amine_surface Surface-NH2 amine_surface->dbco_surface azide_biomolecule N3-Biomolecule dbco_surface->azide_biomolecule Copper-Free Click Reaction final_surface Surface-Triazole-Biomolecule azide_biomolecule->final_surface

Caption: Chemical reactions for surface functionalization.

References

Application Notes and Protocols for Developing Fluorescent Probes using DBCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-PEG12-acid for the development of fluorescent probes. This document details the synthesis, purification, and application of these probes, with a specific focus on labeling biomolecules for cellular imaging. The protocols provided are designed to be clear and reproducible for researchers in the fields of cell biology, chemical biology, and drug discovery.

Introduction

This compound is a heterobifunctional linker that plays a crucial role in bioconjugation and the development of advanced fluorescent probes. It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DBCO moiety allows for highly specific and biocompatible conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The hydrophilic PEG12 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance, which is particularly beneficial for maintaining the biological activity of the labeled molecule.[1] The terminal carboxylic acid can be activated to react with primary amines, enabling the covalent attachment of the DBCO-PEG12 linker to a wide range of biomolecules, including fluorescent dyes, peptides, and proteins.

This document will guide you through the process of synthesizing a custom fluorescent probe by first activating the carboxylic acid of this compound and then conjugating it to an amine-containing fluorophore. Subsequently, it will detail the use of this probe to label a growth factor for the investigation of a key cellular signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₄₆H₆₈N₂O₁₆
Molecular Weight 905.03 g/mol
Purity >95%
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[2]
Storage -20°C[2]
Table 2: Typical Reaction Parameters for Fluorescent Probe Synthesis and Labeling
ParameterValueMethod of Analysis
Activation of this compound
Molar Ratio (DBCO-acid:EDC:NHS)1 : 1.5 : 1.2N/A
Reaction Time1-2 hoursN/A
TemperatureRoom TemperatureN/A
Conjugation to Amine-Fluorophore
Molar Excess of Activated DBCO-Linker3-5 foldN/A
Reaction Time2-4 hoursHPLC, Mass Spectrometry
TemperatureRoom TemperatureN/A
Expected Yield>80%HPLC
Labeling of Biomolecule (e.g., EGF)
Molar Excess of DBCO-Fluorophore Probe10-20 foldN/A
Reaction Time1-2 hoursN/A
TemperatureRoom TemperatureN/A
Purification of Labeled Biomolecule
MethodSize-Exclusion Chromatography / HPLCHPLC, UV-Vis Spectroscopy
Characterization of Labeled Biomolecule
Degree of Labeling (DOL)1-2UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: Synthesis of an Amine-Reactive DBCO-PEG12-Fluorophore Probe

This protocol describes the synthesis of a fluorescent probe by conjugating this compound to an amine-containing fluorophore (e.g., an amine-modified cyanine dye) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3]

Materials:

  • This compound

  • Amine-containing fluorescent dye (e.g., Amino-Cy5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve the amine-containing fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Freshly prepare solutions of EDC and NHS in the Reaction Buffer at a concentration of 10 mg/mL each.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.5 equivalents of EDC and 1.2 equivalents of NHS in the Reaction Buffer.

    • Vortex the mixture gently and incubate for 1-2 hours at room temperature to form the DBCO-PEG12-NHS ester.

  • Conjugation to the Amine-Containing Fluorophore:

    • Add 3-5 equivalents of the activated DBCO-PEG12-NHS ester solution to the amine-containing fluorescent dye solution.

    • Adjust the reaction volume with the Reaction Buffer if necessary.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the DBCO-PEG12-Fluorophore Probe:

    • Purify the reaction mixture using RP-HPLC to separate the desired product from unreacted starting materials and byproducts. A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is typically effective.[4]

    • Collect the fractions corresponding to the product peak.

  • Characterization:

    • Confirm the identity and purity of the synthesized probe by mass spectrometry.

    • Determine the concentration of the purified probe using UV-Vis spectroscopy based on the absorbance of the fluorophore.

Protocol 2: Labeling of Epidermal Growth Factor (EGF) with the DBCO-PEG12-Fluorophore Probe

This protocol details the labeling of a protein, Epidermal Growth Factor (EGF), which has been pre-modified to contain an azide group, with the synthesized DBCO-PEG12-Fluorophore probe via copper-free click chemistry.

Materials:

  • Azide-modified Epidermal Growth Factor (Azido-EGF)

  • Purified DBCO-PEG12-Fluorophore Probe (from Protocol 1)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reactants:

    • Dissolve Azido-EGF in PBS to a concentration of 1-5 mg/mL.

    • Dissolve the purified DBCO-PEG12-Fluorophore probe in PBS.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the Azido-EGF solution with a 10-20 fold molar excess of the DBCO-PEG12-Fluorophore probe.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled EGF:

    • Remove the excess, unreacted DBCO-PEG12-Fluorophore probe using a size-exclusion chromatography column equilibrated with PBS.

    • The labeled EGF will elute in the void volume, while the smaller, unreacted probe will be retained.

  • Characterization of the Labeled EGF:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the fluorophore concentration by measuring the absorbance at its maximum absorption wavelength.

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_dye × ε_protein) / ((A_280 - CF × A_dye) × ε_dye) Where:

      • A_dye = Absorbance of the fluorophore at its maximum wavelength

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm

      • ε_dye = Molar extinction coefficient of the fluorophore at its maximum wavelength

      • CF = Correction factor for the fluorophore's absorbance at 280 nm

Protocol 3: Live-Cell Imaging of EGFR Activation

This protocol describes the use of the fluorescently labeled EGF (EGF-Fluor) to visualize the activation and internalization of the Epidermal Growth Factor Receptor (EGFR) in live cells.

Materials:

  • Cells expressing EGFR (e.g., A431 cells)

  • Fluorescently labeled EGF (EGF-Fluor) from Protocol 2

  • Cell culture medium

  • Live-cell imaging buffer (e.g., phenol red-free DMEM)

  • Confocal or fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Culture:

    • Plate the EGFR-expressing cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.

  • Cell Starvation:

    • Prior to imaging, starve the cells in serum-free medium for 2-4 hours to reduce basal EGFR activity.

  • Labeling and Imaging:

    • Replace the serum-free medium with pre-warmed live-cell imaging buffer.

    • Add the EGF-Fluor probe to the cells at a final concentration of 10-50 ng/mL.

    • Immediately begin imaging the cells using the appropriate filter sets for the chosen fluorophore.

    • Acquire time-lapse images to observe the binding of the probe to the cell surface, receptor clustering, and subsequent internalization into endosomes.

Visualizations

G Experimental Workflow for Fluorescent Probe Development and Application cluster_0 Probe Synthesis cluster_1 Biomolecule Labeling cluster_2 Cellular Application This compound This compound Activation Activation This compound->Activation EDC, NHS Amine-Fluorophore Amine-Fluorophore Conjugation Conjugation Amine-Fluorophore->Conjugation Activation->Conjugation Purification_Probe Purification (HPLC) Conjugation->Purification_Probe DBCO-PEG12-Fluorophore DBCO-PEG12-Fluorophore Purification_Probe->DBCO-PEG12-Fluorophore Click_Reaction SPAAC DBCO-PEG12-Fluorophore->Click_Reaction Azido-EGF Azido-EGF Azido-EGF->Click_Reaction Purification_EGF Purification (SEC) Click_Reaction->Purification_EGF Labeled_EGF EGF-Fluorophore Purification_EGF->Labeled_EGF Incubation Incubation Labeled_EGF->Incubation Live_Cells Live_Cells Live_Cells->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Data_Analysis Image Analysis Imaging->Data_Analysis

Caption: Workflow for probe synthesis and application.

EGFR_Signaling_Pathway EGFR Signaling Pathway Activation EGF EGF (Fluorescently Labeled) EGFR_Monomer EGFR Monomer EGF->EGFR_Monomer Binding EGFR_Dimer EGFR Dimerization EGFR_Monomer->EGFR_Dimer Autophosphorylation Autophosphorylation EGFR_Dimer->Autophosphorylation GRB2 GRB2 Autophosphorylation->GRB2 Recruitment PI3K PI3K Autophosphorylation->PI3K Recruitment Endocytosis Endocytosis Autophosphorylation->Endocytosis SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cell Proliferation, Survival, Migration ERK->Cellular_Response PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR mTOR->Cellular_Response

Caption: EGFR signaling pathway overview.

References

Amide Bond Formation Using DBCO-PEG12-acid and EDC Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules is a cornerstone of modern biopharmaceutical research and development, enabling the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized surfaces for diagnostics. A widely employed strategy for forming a stable amide bond between a carboxylic acid and a primary amine is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This chemistry provides a versatile and efficient method for bioconjugation under aqueous conditions.[1][2]

This document provides detailed application notes and protocols for the use of DBCO-PEG12-acid, a heterobifunctional linker, in EDC/NHS-mediated amide bond formation. The DBCO (Dibenzocyclooctyne) moiety allows for subsequent, copper-free "click" chemistry reactions, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), providing an orthogonal conjugation strategy.[3][4] The hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[5]

Principle of the Method

The EDC/NHS coupling reaction proceeds in two primary stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Subsequent Amide Bond: To improve reaction efficiency and the stability of the activated species in aqueous environments, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is then susceptible to nucleophilic attack by a primary amine-containing molecule, resulting in the formation of a stable amide bond and the release of NHS.

Data Presentation

Physicochemical and Technical Data

The following table summarizes key quantitative data for a representative DBCO-PEG-acid linker, DBCO-NHCO-PEG4-acid, which shares core structural and functional features with this compound.

PropertyValue
Chemical Formula C₃₀H₃₆N₂O₈
Molecular Weight (MW) 552.6 g/mol
Purity Typically ≥98% (by HPLC)
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, desiccated
Appearance Colorless to yellow-brown solid

Note: These values are for DBCO-NHCO-PEG4-acid and are provided as a close reference. Refer to the manufacturer's certificate of analysis for the exact specifications of this compound.

Recommended Reaction Conditions

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, and reaction time. The following table provides typical molar ratios and reported yields for similar bioconjugation reactions.

ParameterRecommended RangeTypical ValueReported Yield (%)
Molar Ratio (EDC:Acid) 1.2:1 to 10:12:168-80%
Molar Ratio (NHS:Acid) 1:1 to 5:11.2:170-90%
Molar Ratio (Amine:Acid) 1:1 to 10:11.5:1-

Note: Yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application.

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to an amine-containing protein (e.g., an antibody).

Materials and Reagents
  • This compound

  • Amine-containing protein (e.g., Antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column for purification

Procedure
  • Reagent Preparation:

    • Prepare Activation Buffer (0.1 M MES, pH 5.5) and Coupling Buffer (PBS, pH 7.4).

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-Containing Protein:

    • Add the activated DBCO-NHS ester solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, but this should be optimized.

    • The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted DBCO-linker and byproducts using a desalting column equilibrated with the desired storage buffer for the protein.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of DBCO molecules per protein, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Mandatory Visualizations

AmideBondFormation CarboxylicAcid DBCO-PEG12-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC->O_Acylisourea Activation NHS_Ester DBCO-PEG12-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester AmideBond DBCO-PEG12-CO-NH-R (Stable Amide Bond) NHS_Ester->AmideBond + PrimaryAmine R-NH2 (e.g., Protein) PrimaryAmine->AmideBond Released_NHS NHS AmideBond->Released_NHS Release

Caption: Reaction mechanism of EDC/NHS-mediated amide bond formation.

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Antibody Conjugation cluster_click_reaction Step 3: Payload Attachment (Click Chemistry) cluster_purification Step 4: Purification & Analysis DBCO_Acid This compound Activated_DBCO Activated DBCO-PEG12-NHS Ester DBCO_Acid->Activated_DBCO + EDC_NHS EDC, NHS in Activation Buffer EDC_NHS->Activated_DBCO Antibody Antibody (mAb-NH2) in Coupling Buffer Activated_DBCO->Antibody Add to Antibody Solution DBCO_Antibody DBCO-Antibody Conjugate Antibody->DBCO_Antibody Amide Bond Formation Azide_Payload Azide-Payload DBCO_Antibody->Azide_Payload Incubate with Payload ADC Antibody-Drug Conjugate (ADC) Azide_Payload->ADC SPAAC Reaction Purification Purification (e.g., SEC) ADC->Purification Purify Final Product Analysis Characterization (e.g., DOL, Purity) Purification->Analysis

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

Application Notes and Protocols for Bioconjugation of Peptides with DBCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of peptides with DBCO-PEG12-acid. This process enables the site-specific labeling of peptides, which can then be used in a variety of applications, including drug delivery, in vivo imaging, and proteomics. The core of this methodology is the highly efficient and biocompatible copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).

Introduction

This compound is a heterobifunctional linker that contains a dibenzocyclooctyne (DBCO) group and a carboxylic acid. The DBCO group reacts specifically with azide-containing molecules through SPAAC, a bioorthogonal reaction that can be performed under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2][3] The PEG12 spacer is hydrophilic, which helps to reduce aggregation, minimize steric hindrance, and improve the solubility of the resulting conjugate.[1]

The general strategy for peptide bioconjugation using this compound involves two key steps:

  • Activation of this compound: The carboxylic acid group of the linker is activated to form a reactive ester, typically an N-hydroxysuccinimide (NHS) ester.

  • Conjugation to the Peptide: The activated DBCO-linker is then reacted with a primary amine (e.g., the N-terminus or the side chain of a lysine residue) on the peptide to form a stable amide bond.

  • Click Reaction: The DBCO-labeled peptide is subsequently reacted with an azide-functionalized molecule of interest.

Experimental Protocols

Materials and Equipment
  • This compound

  • Peptide with a primary amine

  • N-hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Sodium Bicarbonate buffer pH 8.3)

  • Quenching buffer (e.g., Tris-HCl)

  • Purification system (e.g., HPLC, FPLC with size-exclusion column, or dialysis cassettes)

  • Analytical instruments (e.g., LC-MS, MALDI-TOF MS)

Protocol 1: Two-Step Peptide Labeling with this compound

This protocol describes the activation of this compound followed by conjugation to an amine-containing peptide.

Step 1: Activation of this compound to DBCO-PEG12-NHS ester

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • Add 1.2 molar equivalents of NHS and 1.2 molar equivalents of DCC (or EDC) to the this compound solution.

  • Incubate the reaction mixture at room temperature for at least 4 hours, or overnight, with gentle stirring.

  • The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or LC-MS. The activated DBCO-PEG12-NHS ester is typically used immediately in the next step.

Step 2: Conjugation of Activated DBCO-Linker to the Peptide

  • Dissolve the peptide in a suitable reaction buffer. Amine-free buffers such as PBS at a pH of 7.2-8.5 are recommended.[4]

  • Add the freshly prepared DBCO-PEG12-NHS ester solution to the peptide solution. A molar excess of the DBCO linker (typically 5 to 20-fold) is used to ensure efficient labeling.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • (Optional) Quench the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

Protocol 2: One-Pot In-Situ Peptide Labeling

This protocol is a more streamlined approach where the activation and conjugation steps are performed in the same reaction vessel.

  • Dissolve the peptide in an appropriate amine-free buffer (pH 7.2-8.5).

  • In a separate tube, dissolve this compound, NHS (or TSTU), and EDC in anhydrous DMF or DMSO. A common molar ratio is 1:1.2:1.2 (DBCO-acid:NHS:EDC).

  • Incubate the activation mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the activated DBCO-linker solution directly to the peptide solution.

  • Incubate, and optionally quench, the reaction as described in Protocol 1.

Purification of the DBCO-Labeled Peptide

Purification is crucial to remove unreacted DBCO-linker and byproducts. The choice of method depends on the properties of the peptide.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is highly effective for purifying and analyzing peptides.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method is suitable for separating the labeled peptide from smaller molecules.

  • Dialysis: For larger peptides, dialysis with an appropriate molecular weight cut-off (MWCO) membrane can be used to remove small molecule impurities.

Analysis of the DBCO-Labeled Peptide

The success of the conjugation can be confirmed by mass spectrometry.

  • LC-MS or MALDI-TOF MS: These techniques are used to determine the molecular weight of the purified peptide. A successful conjugation will result in a mass increase corresponding to the mass of the DBCO-PEG12 moiety.

Quantitative Data Summary

The efficiency of the bioconjugation reaction can be influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables summarize typical reaction parameters and expected outcomes.

ParameterRecommended RangeReference
Molar Ratio (DBCO-linker:Peptide) 5:1 to 20:1
Reaction pH 7.2 - 8.5
Reaction Temperature 4°C to 25°C
Reaction Time 2 - 12 hours

Table 1: Recommended Reaction Conditions for Peptide Labeling with Activated this compound.

Molar Excess of DBCO-LinkerTypical Conjugation EfficiencyNotes
5-fold~50-70%A good starting point for optimization.
10-fold>80%Often sufficient for high labeling efficiency.
20-fold>90%Used for difficult conjugations or to ensure complete labeling.

Table 2: Expected Conjugation Efficiency based on Molar Excess of DBCO-Linker. Note: Efficiencies are estimates and can vary depending on the peptide sequence and reaction conditions.

Visualizing the Workflow and Chemistry

Chemical Reaction Scheme

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_click Step 3: Click Reaction DBCO_acid This compound NHS_EDC + NHS / EDC DBCO_acid->NHS_EDC Activated_DBCO DBCO-PEG12-NHS Ester NHS_EDC->Activated_DBCO Activated_DBCO_2 DBCO-PEG12-NHS Ester Peptide Amine-Peptide (H2N-Peptide) plus + Peptide->plus DBCO_Peptide DBCO-PEG12-Peptide DBCO_Peptide_2 DBCO-PEG12-Peptide plus->Activated_DBCO_2 plus->DBCO_Peptide pH 7.2-8.5 Azide_Molecule Azide-Molecule (N3-Molecule) plus2 + DBCO_Peptide_2->plus2 Final_Conjugate Peptide-PEG12-Triazole-Molecule plus2->Azide_Molecule plus2->Final_Conjugate SPAAC

Caption: Reaction scheme for peptide bioconjugation using this compound.

Experimental Workflow

G prep_reagents Prepare Reagents (Peptide, DBCO-acid, Buffers) activation Activate this compound (with NHS/EDC) prep_reagents->activation conjugation Conjugate to Peptide activation->conjugation purification Purify DBCO-Peptide (e.g., HPLC) conjugation->purification analysis Analyze Conjugate (e.g., LC-MS) purification->analysis click_reaction Perform Click Reaction (with Azide-Molecule) analysis->click_reaction final_purification Final Purification click_reaction->final_purification final_analysis Final Product Analysis final_purification->final_analysis storage Store Conjugate (-20°C or -80°C) final_analysis->storage

Caption: Experimental workflow for this compound peptide conjugation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive DBCO-linker (hydrolysis of NHS ester) - Low molar excess of DBCO-linker - Non-optimal pH - Competing primary amines in buffer (e.g., Tris)- Use freshly activated DBCO-linker - Increase the molar excess of the DBCO-linker - Ensure reaction pH is between 7.2 and 8.5 - Use an amine-free buffer like PBS or HEPES
Peptide Precipitation - Low solubility of the peptide or conjugate - Use of organic solvent (DMF/DMSO)- Perform the reaction at a lower peptide concentration - Add a co-solvent to improve solubility - Ensure the volume of organic solvent from the linker solution is minimal
Multiple Labeled Species - Peptide contains multiple primary amines (N-terminus and Lys residues)- This is expected if multiple amines are present. For site-specific labeling, consider peptide design with a single reactive amine or enzymatic labeling methods.
DBCO Reactivity Loss - Prolonged storage of DBCO-labeled peptide in solution- Store lyophilized DBCO-peptide at -20°C or -80°C, protected from light. Use freshly prepared solutions for click reactions.

Table 3: Troubleshooting Guide for Peptide Conjugation with this compound.

Conclusion

The bioconjugation of peptides with this compound via copper-free click chemistry is a robust and versatile method for creating well-defined peptide conjugates. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technology in their work. By carefully controlling reaction conditions and employing appropriate purification and analytical techniques, high-quality peptide bioconjugates can be reliably produced for a wide range of applications in research and drug development.

References

Application Notes and Protocols: DBCO-PEG12-acid for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-PEG12-acid for the surface functionalization of nanoparticles. This heterobifunctional linker is a powerful tool for developing advanced drug delivery systems, targeted imaging agents, and other nanotherapeutics through a robust and biocompatible "click chemistry" approach.

Introduction to this compound

This compound is a versatile crosslinker composed of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that readily participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[1] This bioorthogonal reaction is highly specific and efficient under physiological conditions, making it ideal for bioconjugation.[1]

  • Polyethylene Glycol (PEG12) Spacer: A 12-unit polyethylene glycol linker that is hydrophilic. This PEG chain enhances water solubility, reduces steric hindrance, and can minimize non-specific protein adsorption (opsonization), which can prolong the circulation time of nanoparticles in vivo.[1]

  • Carboxylic Acid (-COOH): A terminal functional group that can be activated (e.g., to an N-hydroxysuccinimide [NHS] ester) to react with primary amines (-NH2) on the surface of nanoparticles or biomolecules, forming a stable amide bond.[1]

The combination of these features makes this compound an excellent choice for covalently attaching targeting ligands, imaging agents, or therapeutic molecules to a variety of nanoparticle platforms.

Key Applications

The unique properties of this compound enable its use in a wide range of applications in nanomedicine and materials science:

  • Targeted Drug Delivery: Functionalize drug-loaded nanoparticles with targeting moieties (e.g., antibodies, peptides, aptamers) that have been modified with an azide group.[1] This allows for selective delivery of therapeutic agents to diseased cells, enhancing efficacy and reducing off-target side effects.

  • Advanced In Vivo Imaging: Conjugate imaging agents, such as fluorescent dyes or MRI contrast agents, to nanoparticles for enhanced diagnostics and real-time tracking of disease progression.

  • Biosensor Development: Immobilize antibodies, enzymes, or other recognition elements onto the surface of nanoparticles for the development of sensitive and specific biosensors.

  • Fundamental Research: Create customized nanoparticle surfaces to study cellular uptake mechanisms, intracellular trafficking, and other biological processes.

Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles

The functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential upon surface modification.

Table 1: Representative Physicochemical Characterization of Functionalized Liposomes

Functionalization StepHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Liposomes100 ± 5< 0.15-25 ± 3
DBCO-PEG12-Liposomes115 ± 7< 0.20-20 ± 4
Ligand-Conjugated Liposomes125 ± 8< 0.22-18 ± 5

Table 2: Representative Physicochemical Characterization of Functionalized Gold Nanoparticles (AuNPs)

Functionalization StepHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare AuNPs (amine-functionalized)50 ± 3< 0.20+30 ± 4
DBCO-PEG12-AuNPs65 ± 5< 0.25+22 ± 5
Ligand-Conjugated AuNPs75 ± 6< 0.28+15 ± 6

Table 3: Representative Physicochemical Characterization of Functionalized Polymeric Nanoparticles

Functionalization StepHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Polymeric Nanoparticles (carboxyl-terminated)150 ± 10< 0.10-40 ± 5
DBCO-PEG12-Nanoparticles165 ± 12< 0.15-35 ± 6
Ligand-Conjugated Nanoparticles180 ± 15< 0.18-30 ± 7

Experimental Protocols

This section details the protocols for the two key steps in nanoparticle functionalization using this compound: conjugation of the linker to the nanoparticle surface and the subsequent click chemistry reaction with an azide-modified molecule.

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the DBCO-linker to a nanoparticle surface presenting primary amine groups, such as amine-functionalized gold or silica nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Part A: Activation of this compound Carboxyl Group

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC to the this compound solution.

  • Allow the reaction to proceed for 1 hour at room temperature to form the DBCO-PEG12-NHS ester.

Part B: Conjugation to Amine-Functionalized Nanoparticles

  • Resuspend the amine-functionalized nanoparticles in 0.1 M MES buffer (pH 6.0).

  • Add the activated DBCO-PEG12-NHS ester solution to the nanoparticle suspension. The molar ratio of the linker to the nanoparticles should be optimized, but a 100 to 500-fold molar excess of the linker is a good starting point.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purify the DBCO-functionalized nanoparticles by centrifugation. Resuspend the pellet in PBS (pH 7.4) and repeat the washing step twice to remove unreacted reagents.

  • Characterize the DBCO-functionalized nanoparticles using appropriate techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and UV-Vis spectroscopy to confirm the presence of the DBCO group (absorbance peak around 309 nm).

Protocol 2: Conjugation of this compound to Carboxyl-Terminated Nanoparticles

This protocol involves a two-step process for functionalizing carboxyl-terminated polymeric nanoparticles. First, the carboxyl groups on the nanoparticle are activated, and then an amine-terminated DBCO-PEG12 linker is conjugated. For this protocol, you would use DBCO-PEG12-amine .

Materials:

  • Carboxyl-terminated nanoparticles

  • DBCO-PEG12-amine

  • EDC

  • NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Washing Buffer: PBS

  • Anhydrous DMSO

Procedure:

Part A: Activation of Nanoparticle Carboxyl Groups

  • Disperse the carboxyl-terminated nanoparticles in MES buffer (pH 6.0).

  • Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Use a molar excess of EDC/NHS relative to the estimated surface carboxyl groups.

  • Incubate for 30 minutes at room temperature with gentle mixing.

Part B: Conjugation of DBCO-PEG12-amine

  • Dissolve DBCO-PEG12-amine in DMSO.

  • Add the DBCO-PEG12-amine solution to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.

  • Characterize the DBCO-nanoparticles using DLS.

Protocol 3: Click Chemistry Reaction with Azide-Modified Molecules

This protocol describes the attachment of an azide-containing molecule (e.g., a targeting ligand, a fluorescent dye) to the DBCO-functionalized nanoparticles via SPAAC.

Materials:

  • DBCO-functionalized nanoparticles (from Protocol 1 or 2)

  • Azide-modified molecule of interest

  • Reaction Buffer: 1X PBS, pH 7.4 (or other amine-free and azide-free buffer)

  • Washing Buffer: PBST

Procedure:

  • Resuspend the purified DBCO-functionalized nanoparticles in PBS (pH 7.4).

  • Add the azide-modified molecule to the nanoparticle suspension. A 5 to 20-fold molar excess of the azide-modified molecule over the DBCO on the nanoparticles is a common starting point for optimization.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction time can be optimized based on the specific reactants.

  • Purify the final conjugated nanoparticles by centrifugation, size exclusion chromatography (SEC), or dialysis to remove the excess unreacted azide-modified molecule.

  • Characterize the final product using DLS and other relevant techniques (e.g., fluorescence spectroscopy if a fluorescent dye was used) to confirm successful conjugation.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Nanoparticle Preparation cluster_step2 Step 2: this compound Conjugation cluster_step3 Step 3: Click Chemistry cluster_step4 Step 4: Characterization NP Nanoparticle Core (e.g., Liposome, AuNP, Polymeric) Activation Activation of -COOH on Linker (EDC/NHS) NP->Activation This compound Conjugation Conjugation to Amine-NP (Amide Bond Formation) Activation->Conjugation DBCO_NP DBCO-PEG12-Nanoparticle Conjugation->DBCO_NP Click_Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO_NP->Click_Reaction Azide_Ligand Azide-Modified Ligand (e.g., Antibody, Peptide) Azide_Ligand->Click_Reaction Final_NP Functionalized Nanoparticle Click_Reaction->Final_NP DLS DLS (Size, PDI) Final_NP->DLS Zeta Zeta Potential Final_NP->Zeta UV_Vis UV-Vis Spectroscopy Final_NP->UV_Vis Functionality Functional Assays Final_NP->Functionality

Caption: Experimental workflow for nanoparticle functionalization.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Targeted_NP Targeted Nanoparticle (Ligand-PEG-DBCO-NP) Receptor Cell Surface Receptor Targeted_NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Degradation Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Generalized cellular uptake and drug release pathway.

References

Troubleshooting & Optimization

Optimizing DBCO-PEG12-acid reaction conditions for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions to achieve higher yields and troubleshoot common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what do they react with?

A1: this compound is a heterobifunctional linker with two reactive moieties:

  • A Dibenzocyclooctyne (DBCO) group, which reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3]

  • A Carboxylic acid group, which can be coupled with primary amine groups to form a stable amide bond.[1][4] This reaction typically requires activation of the carboxylic acid, for example, into an N-hydroxysuccinimide (NHS) ester using EDC and NHS.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound should first be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to your reaction mixture. It does not dissolve well directly in aqueous buffers. When working with proteins, it is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent denaturation and precipitation.

Q3: What is the optimal pH for reacting the DBCO group with an azide?

A3: The SPAAC reaction between DBCO and an azide is efficient over a broad pH range, generally between 5 and 10. However, studies have shown that higher pH values can lead to increased reaction rates. For reactions involving sensitive biomolecules like antibodies, a pH range of 7.0 to 8.5 is often a good starting point to maintain the stability of the biomolecule while ensuring an efficient reaction.

Q4: What is the optimal pH for forming an amide bond with the carboxylic acid group?

A4: For the conjugation of the carboxylic acid to a primary amine, a pH range of 7-9 is generally favored. If you are activating the carboxylic acid to an NHS ester, a pH of 7.2-7.5 provides a good balance between the reactivity of the primary amines and the hydrolysis of the NHS ester. It is critical to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.

Q5: What are the recommended temperature and duration for the DBCO-azide reaction?

A5: DBCO-azide reactions can be performed at various temperatures, from 4°C to 37°C. A typical reaction is incubated for 4-12 hours at room temperature. For temperature-sensitive molecules, the reaction can be carried out overnight (at least 12 hours) at 4°C. In some instances, extending the incubation time to 24-48 hours may improve the reaction yield.

Troubleshooting Guide

This guide addresses common problems that can lead to low yields in this compound reactions.

Problem: Low or No Conjugation Product
Possible Cause Recommended Solution
Degradation of Reagents This compound is moisture-sensitive, especially if the carboxylic acid has been pre-activated to an NHS ester. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.
Incorrect Buffer Composition For SPAAC reactions, avoid buffers containing azides. For amide coupling reactions (especially with NHS esters), avoid buffers with primary amines (e.g., Tris, glycine) as they will compete with the intended reaction. Use recommended buffers such as PBS or HEPES.
Suboptimal Molar Ratio of Reactants An excess of one of the coupling partners is often necessary to drive the reaction to completion. For the SPAAC reaction, a molar excess of 1.5 to 10 equivalents of either the DBCO or azide reagent is recommended. For antibody-small molecule conjugations, a 7.5-fold excess can be a good starting point.
Suboptimal Reaction Conditions If the yield is low, consider optimizing the reaction time, temperature, and reactant concentrations. Increasing the incubation time (up to 48 hours) or temperature (e.g., to 37°C) can improve efficiency, provided your molecules are stable under these conditions. Increasing the concentration of the reactants can also lead to a higher yield.
Inefficient Purification The desired conjugate may be lost during purification. Choose a purification method appropriate for the size and properties of your product. Size exclusion chromatography (e.g., desalting columns) and dialysis are common methods for removing unreacted small molecule reagents from larger biomolecule conjugates.
Quantitative Data Summary
Parameter SPAAC (DBCO + Azide) Amide Coupling (Activated Acid + Amine)
pH Range 5.0 - 10.07.0 - 9.0
Recommended Starting pH 7.0 - 8.57.2 - 7.5 (for NHS ester coupling)
Temperature 4°C - 37°CRoom Temperature or on ice
Reaction Time 4 - 12 hours at RT; ≥12 hours at 4°C30 min at RT; 2 hours on ice (for NHS ester)
Molar Ratio (Reagent:Biomolecule) 1.5:1 to 10:110:1 to 50:1 (for NHS ester)

Experimental Protocols

Protocol 1: Activation of this compound to DBCO-PEG12-NHS Ester

This protocol describes the in situ activation of the carboxylic acid group to an NHS ester, making it reactive towards primary amines.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • In a separate tube, dissolve EDC and NHS in anhydrous DMSO or DMF to prepare a stock solution of each (e.g., 100 mM).

  • To your this compound solution, add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

  • Allow the activation reaction to proceed for 15-60 minutes at room temperature.

  • The resulting DBCO-PEG12-NHS ester solution is now ready to be added to your amine-containing molecule.

Protocol 2: Conjugation of this compound to an Amine-Containing Protein

This protocol outlines the conjugation of the activated DBCO-PEG12-NHS ester to a protein.

Materials:

  • Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Freshly prepared DBCO-PEG12-NHS ester solution

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification tools (e.g., desalting column or dialysis cassette)

Procedure:

  • Add the desired molar excess (e.g., 10-20 fold) of the DBCO-PEG12-NHS ester solution to your protein solution.

  • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis.

  • The resulting DBCO-labeled protein is now ready for the subsequent SPAAC reaction.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction between the DBCO-labeled molecule and an azide-functionalized molecule.

Materials:

  • DBCO-labeled molecule

  • Azide-functionalized molecule

  • Azide-free reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the azide-containing sample in the reaction buffer.

  • Add the DBCO-labeled molecule to the azide-containing sample. A molar excess of 1.5 to 3 equivalents of one component is recommended.

  • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.

  • The reaction mixture is now ready for purification to remove any unreacted starting materials.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Amine Conjugation cluster_step3 Step 3: SPAAC Reaction dbco_acid This compound dbco_nhs DBCO-PEG12-NHS Ester dbco_acid->dbco_nhs Activation edc_nhs EDC + NHS edc_nhs->dbco_nhs dbco_nhs_input protein Amine-containing Protein dbco_protein DBCO-labeled Protein protein->dbco_protein Conjugation dbco_protein_input dbco_nhs_input->dbco_protein azide_molecule Azide-functionalized Molecule final_conjugate Final Conjugate azide_molecule->final_conjugate Click Reaction dbco_protein_input->final_conjugate

Caption: Workflow for a two-stage conjugation using this compound.

troubleshooting_logic start Low or No Yield check_reagents Check Reagent Integrity (Moisture, Age) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_buffer Verify Buffer Composition (No competing amines/azides) check_conditions Review Reaction Conditions (pH, Temp, Time, Ratio) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_purification Evaluate Purification Method purification_ok Purification Efficient? check_purification->purification_ok buffer_ok Buffer Correct? reagent_ok->buffer_ok Yes replace_reagents Use Fresh Reagents reagent_ok->replace_reagents No buffer_ok->check_conditions Yes correct_buffer Prepare Correct Buffer buffer_ok->correct_buffer No conditions_ok->check_purification Yes optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No optimize_purification Optimize Purification purification_ok->optimize_purification No success High Yield Achieved purification_ok->success Yes replace_reagents->check_reagents correct_buffer->check_buffer optimize_conditions->check_conditions optimize_purification->check_purification

Caption: Troubleshooting flowchart for low-yield this compound reactions.

References

How to improve solubility of DBCO-PEG12-acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG12-acid and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound and to offer troubleshooting support for related experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a heterobifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for conjugation to primary amines. The DBCO moiety is hydrophobic, while the PEG12 spacer is designed to increase hydrophilicity and enhance solubility in aqueous environments.[1][2][3] Generally, this compound is readily soluble in polar organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile.[1][4] Its solubility in aqueous buffers is limited but can be significantly influenced by pH.

Q2: Why is my this compound conjugate precipitating out of solution?

Precipitation of this compound conjugates can occur for several reasons:

  • Low Aqueous Solubility: Despite the hydrophilic PEG spacer, the overall molecule, especially after conjugation to another hydrophobic molecule, may have limited solubility in purely aqueous buffers.

  • Incorrect pH: The terminal carboxylic acid group's charge state is pH-dependent. At acidic pH, the carboxylic acid is protonated and neutral, reducing its contribution to aqueous solubility.

  • High Concentration: The concentration of the conjugate may have exceeded its solubility limit in the chosen solvent or buffer system.

  • Organic Solvent Content: When preparing the conjugate, a stock solution in an organic solvent like DMSO is often used. Adding too much of this organic stock to an aqueous buffer can cause the conjugate, or other components like proteins, to precipitate.

  • Buffer Composition: The presence of certain salts or additives in your buffer could potentially decrease the solubility of the conjugate.

Q3: How can I improve the solubility of my this compound conjugate in an aqueous buffer?

To enhance the solubility of your this compound conjugate, consider the following strategies:

  • Adjusting the pH: For conjugates where the carboxylic acid is exposed, increasing the pH of the aqueous buffer to neutral or slightly basic (pH 7.0-8.5) will deprotonate the carboxylic acid to a negatively charged carboxylate. This increase in polarity can significantly improve aqueous solubility.

  • Using a Co-solvent: If your experiment allows, maintaining a small percentage of a water-miscible organic solvent (e.g., 5-20% DMSO or DMF) in your final aqueous buffer can help keep the conjugate in solution. However, be mindful of the tolerance of your biological molecules to organic solvents.

  • Lowering the Concentration: Working with lower concentrations of the conjugate is a straightforward way to avoid precipitation.

  • Longer PEG Spacers: If you are in the design phase of your conjugate, consider using a DBCO-PEG linker with a longer PEG chain (e.g., PEG24) to further increase hydrophilicity and aqueous solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound will not dissolve in my aqueous buffer. The compound has limited solubility directly in aqueous solutions.Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF first. Then, add the stock solution dropwise to your aqueous buffer while vortexing.
My protein precipitates when I add the this compound stock solution. The concentration of the organic solvent (e.g., DMSO) in the final reaction mixture is too high.Ensure the final concentration of the organic solvent is low, typically below 20%. You can achieve this by preparing a more concentrated stock of the this compound or by increasing the reaction volume.
The reaction mixture becomes cloudy over time. The conjugate being formed is precipitating as the reaction progresses.Try the solubility enhancement strategies mentioned in the FAQ, such as adjusting the pH to be more basic or including a small amount of co-solvent. Also, consider running the reaction at a lower concentration.
I observe a low yield of my final conjugate after purification. The conjugate may have precipitated during the reaction and was lost during purification steps.Before any purification steps like centrifugation to remove other particulates, check for and try to redissolve any precipitated conjugate. Consider using purification methods that are tolerant to the optimized buffer conditions (e.g., size exclusion chromatography with the appropriate buffered mobile phase).

Quantitative Solubility Data

While exact quantitative solubility data for this compound is not widely published, the following table provides estimates based on available data for structurally similar compounds. These values should be used as a guideline and may vary depending on the specific batch, purity, and experimental conditions.

Solvent/Buffer Estimated Solubility Notes
DMSO > 100 mg/mLBased on data for similar DBCO-PEG compounds. m-PEG12-DBCO is soluble at 250 mg/mL.
DMF > 50 mg/mLGenerally good solubility for DBCO-PEG compounds.
DCM, THF, Acetonitrile SolubleQualitative data from suppliers indicates good solubility.
Water LowThe PEG12 spacer enhances solubility compared to non-PEGylated DBCO-acid, but it is still limited.
PBS (pH 7.4) Estimated 1-5 mg/mLSolubility is expected to be higher than in pure water due to the deprotonation of the carboxylic acid at this pH.
Basic Buffer (pH 8.5) Estimated > 5 mg/mLIncreased deprotonation of the carboxylic acid should further enhance solubility.
Acidic Buffer (pH 5.0) < 1 mg/mLThe carboxylic acid will be mostly protonated, leading to lower aqueous solubility.

Experimental Protocols

Protocol for Solubilizing this compound

This protocol describes the recommended method for preparing a working solution of this compound for use in bioconjugation reactions.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO or DMF

  • Vortex mixer

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

    • Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

  • Prepare the Working Solution:

    • While vortexing your aqueous reaction buffer, add the required amount of the this compound stock solution dropwise.

    • Ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum (ideally ≤ 20%) to avoid precipitation of proteins or other biomolecules.

Protocol for a Typical Protein Conjugation Reaction

This protocol outlines a general procedure for conjugating this compound to a protein with a free primary amine.

Materials:

  • This compound stock solution (from the protocol above)

  • Protein solution in an amine-free buffer (e.g., PBS, HEPES)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Activate the Carboxylic Acid:

    • In a separate tube, react the this compound with EDC and Sulfo-NHS (typically at a 1:1.5:1.5 molar ratio) in an appropriate buffer to form the more reactive amine-reactive Sulfo-NHS ester.

  • Conjugate to the Protein:

    • Add the activated this compound mixture to your protein solution. The molar excess of the DBCO-reagent over the protein will depend on the desired degree of labeling and should be optimized.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction by reacting with any excess amine-reactive DBCO reagent.

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and other small molecules by a suitable method such as size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_dbco Prepare this compound Stock in DMSO activation Activate Carboxylic Acid (EDC/Sulfo-NHS) prep_dbco->activation prep_protein Prepare Protein in Amine-Free Buffer conjugation Add Activated DBCO to Protein Solution prep_protein->conjugation activation->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction incubation->quenching purify Purify Conjugate (e.g., SEC) quenching->purify analyze Analyze Final Conjugate purify->analyze troubleshooting_logic start Conjugate Precipitates check_ph Is pH of buffer neutral to basic? start->check_ph check_solvent Is organic solvent concentration <20%? check_ph->check_solvent Yes adjust_ph Adjust pH to 7.0-8.5 check_ph->adjust_ph No check_conc Is conjugate concentration high? check_solvent->check_conc Yes reduce_solvent Reduce organic solvent percentage check_solvent->reduce_solvent No lower_conc Lower conjugate concentration check_conc->lower_conc Yes resolved Solubility Issue Resolved check_conc->resolved No adjust_ph->resolved reduce_solvent->resolved lower_conc->resolved

References

Technical Support Center: Efficient Conjugation of DBCO-PEG12-Acid to Azide-Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the successful conjugation of DBCO-PEG12-acid to azide-functionalized molecules via copper-free click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the this compound and azide reaction?

A1: The conjugation process is a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), or copper-free click chemistry.[1] It involves two primary stages:

  • Activation of this compound: The terminal carboxylic acid on the DBCO-PEG12 linker is first activated to create a more reactive species. This is typically achieved by converting it into an N-hydroxysuccinimide (NHS) ester using EDC and NHS (or its water-soluble analog, Sulfo-NHS).[2]

  • Click Reaction: The activated DBCO-NHS ester is then mixed with the azide-containing molecule. The strained cyclooctyne ring of the DBCO group reacts specifically and spontaneously with the azide group to form a stable triazole linkage.[1]

Q2: Is the initial activation of the carboxylic acid always necessary?

A2: Yes, if you intend to conjugate the this compound to a molecule containing a primary amine (e.g., a lysine residue on a protein or an amine-modified oligonucleotide). The carboxylic acid itself is not reactive enough to form a stable amide bond with amines under standard biological conditions. The EDC/NHS activation step is crucial for efficient conjugation.[2]

Q3: What is the ideal molar ratio of DBCO to azide for an efficient click reaction?

A3: To ensure a high yield, it is recommended to use a molar excess of one of the reactants. A good starting point is a 1.5 to 10-fold molar excess of the DBCO-functionalized molecule relative to the azide-containing molecule.[3] This ratio can be inverted if the DBCO-containing molecule is more precious or available in limited quantities. For specific applications like antibody-small molecule conjugations, a 7.5-fold molar excess of one component is often a good starting point.

Q4: What are the optimal reaction conditions (buffers, temperature, and time)?

A4: For the initial EDC/NHS activation , a buffer free of amines and carboxylates, such as 0.1 M MES at pH 5.5-6.0, is ideal. For the subsequent click reaction , a buffer like phosphate-buffered saline (PBS) at pH 7.4 is commonly used. It is critical to use an azide-free buffer for the click reaction to prevent competition with your target molecule. The reaction proceeds efficiently at room temperature (20-25°C) and is typically complete within 4-12 hours. For temperature-sensitive biomolecules, the reaction can be performed overnight at 4°C.

Q5: Can I use organic solvents in this reaction?

A5: Yes, this compound and its activated forms are often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent below 20% to prevent the precipitation of proteins or other biomolecules.

Quantitative Data Summary

The following tables provide a summary of the recommended quantitative parameters for the activation and conjugation reactions.

Table 1: Recommended Molar Ratios for Reaction Steps

Reaction StageReagent 1Reagent 2Recommended Molar Ratio (Reagent 1 : Reagent 2)Reference(s)
Acid Activation EDCThis compound2-5 : 1
NHS / Sulfo-NHSThis compound1.2-2 : 1
Click Reaction DBCO-activated moleculeAzide-containing molecule1.5-10 : 1 (or inverted)

Table 2: Recommended Reaction Conditions for DBCO-Azide Click Chemistry

ParameterRecommended ConditionNotesReference(s)
Temperature 4°C to 37°CRoom temperature (20-25°C) is most common. Use 4°C for sensitive biomolecules or 37°C to increase the reaction rate.
Reaction Time 4-12 hoursCan be extended up to 48 hours to maximize yield, particularly at lower temperatures.
pH 7.0 - 9.0PBS at pH 7.4 is a widely used and effective buffer.
Solvent Aqueous buffers (e.g., PBS, HEPES)A final concentration of up to 20% DMSO or DMF is generally well-tolerated.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol details the conversion of this compound to its amine-reactive NHS ester.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5)

  • Anhydrous DMSO or DMF

Procedure:

  • Equilibrate all reagents to room temperature before opening the vials to prevent moisture condensation.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Immediately prior to use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • In a clean reaction vessel, combine the this compound with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS.

  • Mix the components thoroughly and allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • The resulting DBCO-PEG12-NHS ester solution is now ready for immediate use in the subsequent conjugation reaction.

Protocol 2: Conjugation of Activated DBCO-PEG12-NHS Ester to an Azide-Containing Molecule

This protocol describes the copper-free click chemistry reaction between the activated DBCO-linker and an azide-functionalized molecule.

Materials:

  • Freshly prepared DBCO-PEG12-NHS ester solution (from Protocol 1)

  • Azide-containing molecule (e.g., protein, peptide, or oligonucleotide)

  • Reaction Buffer (e.g., PBS, pH 7.4; ensure it is azide-free)

Procedure:

  • Dissolve the azide-containing molecule in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL for proteins).

  • Add the activated DBCO-PEG12-NHS ester solution to the solution of the azide-containing molecule. Aim for a 1.5 to 10-fold molar excess of the DBCO-reagent.

  • Ensure that the final concentration of any organic solvent (e.g., DMSO) from the DBCO stock solution remains below 20%.

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Following incubation, the reaction mixture can be quenched if desired (e.g., with 100 mM glycine to consume unreacted NHS esters) and the final conjugate purified from excess reagents.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Hydrolysis of Reagents: EDC and NHS esters are moisture-sensitive and can rapidly hydrolyze.Always allow reagents to warm to room temperature before opening. Prepare EDC and NHS solutions fresh immediately before use.
Degradation of DBCO: The DBCO group can lose reactivity over time, especially when in solution.Use freshly prepared DBCO solutions. Store DBCO reagents protected from light and moisture as recommended by the supplier.
Incorrect Buffer Composition: Presence of primary amines (e.g., Tris, glycine) during the NHS ester reaction, or the presence of sodium azide in the click reaction buffer.For the activation step, use an amine-free buffer like MES. For the click reaction, ensure the buffer is free of sodium azide.
Precipitation During Reaction Poor Solubility of DBCO Reagent: Some DBCO reagents have limited aqueous solubility.The PEG12 spacer in this compound significantly improves water solubility. However, if precipitation occurs, ensure the final organic solvent concentration is not excessive (<20%).
High Molar Excess of Reagent: A large excess of a hydrophobic reagent can cause precipitation.Optimize the molar excess; a lower excess may be sufficient and avoid solubility issues.
Inconsistent Results Suboptimal Molar Ratios: The ratio of reactants was not optimized for the specific molecules being conjugated.Systematically vary the molar excess of one reactant to empirically determine the optimal ratio for your specific application.
Reaction Time or Temperature Not Optimal: Insufficient incubation time or inappropriate temperature for the specific reactants.Increase the incubation time or consider performing the reaction at a slightly higher temperature (e.g., 37°C) if your biomolecules are stable under those conditions.

Visualizations

The following diagrams illustrate the key processes in the this compound conjugation workflow.

experimental_workflow cluster_activation Stage 1: Carboxylic Acid Activation cluster_click Stage 2: Copper-Free Click Reaction DBCO_acid This compound EDC_NHS EDC / NHS (MES Buffer, pH 5.5-6.0) DBCO_acid->EDC_NHS Activated_DBCO Activated DBCO-PEG12-NHS Ester EDC_NHS->Activated_DBCO 15-30 min @ Room Temp Azide_molecule Azide-Functionalized Molecule Activated_DBCO->Azide_molecule Activated_DBCO->Azide_molecule Add to Azide Conjugate Final DBCO-PEG12 Conjugate Azide_molecule->Conjugate 4-12 hours @ Room Temp (PBS, pH 7.4)

Caption: A two-stage experimental workflow for conjugating this compound to an azide-functionalized molecule.

logical_relationship cluster_inputs Key Inputs reagents Reactants outcome Efficient Conjugation reagents->outcome Correct Molar Ratios conditions Reaction Conditions conditions->outcome Optimal pH, Temp, Time

Caption: Key factors influencing the efficiency of the DBCO-azide conjugation reaction.

References

Technical Support Center: Post-Reaction Purification of DBCO-Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the removal of excess DBCO-PEG12-acid and other DBCO reagents following conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound after a conjugation reaction?

A1: The most common methods for removing excess this compound leverage the size difference between the larger conjugated biomolecule and the smaller DBCO reagent. These techniques include:

  • Size Exclusion Chromatography (SEC): This method, often performed using spin desalting columns or gravity-flow columns, separates molecules based on their size. Larger molecules, such as conjugated proteins or antibodies, pass through the column more quickly, while the smaller, unreacted this compound is retained and elutes later.[1][2][3]

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. The reaction mixture is placed inside a dialysis bag or cassette, and the smaller excess this compound diffuses out into a larger volume of buffer, leaving the purified conjugate behind.[2][3]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and scalable method for larger sample volumes. The reaction mixture is passed tangentially across a membrane, and with the continuous addition of fresh buffer (diafiltration), smaller impurities like excess this compound are washed away.

  • High-Performance Liquid Chromatography (HPLC): For high-resolution purification, various HPLC methods can be employed, such as Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC). These methods separate the conjugate from unreacted DBCO reagent and can also resolve different species of the conjugated product.

Q2: How do I choose the most suitable purification method?

A2: The optimal purification method depends on several factors, including your sample volume, the molecular weight of your conjugate, the required level of purity, and available equipment. The table below provides a comparison of the common methods.

Q3: Why is it important to remove excess this compound?

A3: Removing excess this compound is crucial for several reasons:

  • Accurate Characterization: The presence of unreacted DBCO reagent can interfere with downstream analytical techniques used to determine the degree of labeling (DoL), leading to inaccurate results.

  • Preventing Non-Specific Binding: Free DBCO can react with other azide-containing molecules in subsequent experimental steps, leading to non-specific signals or off-target effects.

  • Reducing Aggregation: The hydrophobicity of the DBCO group can sometimes contribute to the aggregation of the conjugated product. Removing the excess reagent can help to minimize this issue.

Q4: What are the properties of this compound I should be aware of during purification?

A4: this compound is a heterobifunctional linker. The DBCO (dibenzocyclooctyne) group is used for copper-free click chemistry reactions with azides. The PEG12 (polyethylene glycol) linker is hydrophilic, which enhances the water solubility of the molecule and the resulting conjugate, and can help to reduce aggregation. The terminal carboxylic acid can be reacted with primary amines to form a stable amide bond. It is soluble in organic solvents like DMSO, DMF, and DCM.

Troubleshooting Guide

Problem Possible Causes Solutions & Optimization
Low recovery of the conjugated product after purification. Aggregation of the conjugate due to the hydrophobicity of the DBCO moiety.Optimize the molar ratio of the DBCO reagent during conjugation to avoid over-labeling. The use of PEGylated DBCO reagents like this compound already helps to mitigate this.
Non-specific binding of the conjugate to the purification resin or membrane.Screen different types of SEC resins or dialysis membranes to find one with minimal non-specific binding for your specific conjugate.
Precipitation of the conjugate.Adjust buffer conditions such as pH and ionic strength to ensure the stability of your conjugate.
Residual unreacted this compound detected after purification. The chosen purification method may not be efficient enough for complete separation.For spin desalting columns, ensure the column size is appropriate for your sample volume. For dialysis, ensure the MWCO of the membrane is suitable and perform multiple buffer changes.
Suboptimal buffer conditions affecting separation.Optimize buffer composition. For SEC, ensure the buffer does not cause interactions between your conjugate and the resin.
Incorrect column choice for SEC.Select a column with a pore size appropriate for separating your large conjugate from the small this compound molecule.

Data Presentation

Table 1: Comparison of Common Purification Methods for Removing Excess this compound

Method Typical Sample Volume Advantages Disadvantages
Spin Desalting Columns (SEC) 50 µL - 4 mLFast, high recovery, and easy to use.Can be costly for a large number of samples.
Gravity Flow SEC > 1 mLGood separation and scalable.Slower than spin columns, requires fraction collection and analysis.
Dialysis > 100 µLInexpensive for larger volumes and gentle on samples.Time-consuming (can take overnight), potential for sample dilution, and can be difficult for small volumes.
Tangential Flow Filtration (TFF) > 5 mLFast for large volumes, scalable, and can also be used to concentrate the sample.Requires specialized equipment.
HPLC VariableHigh-resolution purification, can separate different labeled species.Requires specialized equipment and method development.

Experimental Protocols & Visualizations

Protocol 1: Removal of Excess this compound using a Spin Desalting Column

This protocol is suitable for the rapid purification of small to medium-sized samples.

  • Column Preparation: Select a spin desalting column with a molecular weight cut-off (MWCO) appropriate for your biomolecule (e.g., 7K MWCO for most antibodies).

  • Equilibration:

    • Remove the storage buffer by centrifugation according to the manufacturer's instructions.

    • Add 2-3 column volumes of your desired buffer (e.g., PBS) to the column.

    • Centrifuge again to pass the buffer through the resin.

    • Repeat the wash and centrifugation step 2-3 more times to ensure the column is fully equilibrated in your desired buffer.

  • Sample Loading:

    • Place the equilibrated column into a new collection tube.

    • Slowly apply your reaction mixture to the center of the resin bed.

  • Elution:

    • Centrifuge the column according to the manufacturer's protocol (typically at 1,000-1,500 x g for 2 minutes).

    • The purified conjugate will be in the collection tube, while the excess this compound is retained in the column.

G cluster_prep Column Preparation & Equilibration cluster_load Sample Loading & Elution cluster_result Result prep1 Select Spin Column (appropriate MWCO) prep2 Remove Storage Buffer (Centrifuge) prep1->prep2 prep3 Add Equilibration Buffer prep2->prep3 prep4 Centrifuge prep3->prep4 prep5 Repeat Equilibration 2-3x prep4->prep5 load1 Place Column in New Collection Tube prep5->load1 load2 Apply Reaction Mixture to Resin load1->load2 load3 Centrifuge load2->load3 result1 Purified Conjugate in Collection Tube load3->result1 result2 Excess this compound Retained in Column load3->result2

Workflow for removing excess DBCO reagent via a spin desalting column.
Protocol 2: Removal of Excess this compound using Dialysis

This method is gentle and effective for larger sample volumes where processing time is not a critical factor.

  • Membrane Preparation:

    • Select a dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for an antibody).

    • Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.

  • Sample Loading: Load the reaction mixture into the dialysis bag or cassette.

  • Dialysis:

    • Place the sealed dialysis device in a large volume of the desired buffer (e.g., 1-2 L of PBS).

    • Stir the buffer gently at 4°C.

  • Buffer Exchange:

    • Allow dialysis to proceed for at least 4 hours.

    • Change the dialysis buffer.

    • Repeat the buffer change at least twice more, with the final dialysis step proceeding overnight to ensure complete removal of the small molecule.

  • Sample Recovery:

    • Carefully remove the cassette or tubing from the buffer.

    • Recover the purified sample.

G cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery prep1 Select Dialysis Membrane (appropriate MWCO) prep2 Prepare Membrane prep1->prep2 prep3 Load Reaction Mixture prep2->prep3 dial1 Place in Large Volume of Buffer prep3->dial1 dial2 Stir Gently at 4°C dial1->dial2 dial3 Change Buffer (after 4h) dial2->dial3 dial4 Repeat Buffer Change (2x) dial3->dial4 dial5 Final Overnight Dialysis dial4->dial5 rec1 Remove Dialysis Device dial5->rec1 rec2 Recover Purified Sample rec1->rec2

Workflow for removing excess DBCO reagent via dialysis.

References

Impact of temperature on DBCO-azide reaction time and efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DBCO-Azide Reactions

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving DBCO (Dibenzocyclooctyne) and azide-functionalized molecules. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your experiments for maximum efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a DBCO-azide reaction?

DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1] The optimal temperature depends on the stability of your biomolecules and the desired reaction speed. For many applications, reactions are conducted at or near physiological temperatures (25°C to 37°C) to maintain the integrity of biological samples.[2] Reactions at room temperature (20-25°C) are very common and often complete within 4-12 hours.[1][3][4]

Q2: How does temperature impact the reaction time and efficiency?

Generally, increasing the reaction temperature accelerates the rate of the SPAAC reaction. A study investigating SPAAC kinetics at 25°C and 37°C confirmed that higher temperatures lead to faster reaction rates. Conversely, lowering the temperature will slow the reaction down. For instance, a reaction may require 12-24 hours or longer to reach completion at 4°C, whereas it might be finished in 2-12 hours at room temperature. While lower temperatures decrease the rate, they can be beneficial for the stability of sensitive biomolecules during conjugation.

Q3: My reaction is very slow at 4°C. What can I do?

A slow reaction at 4°C is expected due to the temperature dependence of reaction kinetics. If your biomolecules are stable at higher temperatures, consider increasing the temperature to room temperature (20-25°C) or 37°C to accelerate the reaction. If you must perform the reaction at 4°C, extending the incubation time, sometimes up to 48 hours, can help improve the yield. Another critical factor is reactant concentration; as SPAAC is a second-order reaction, increasing the concentration of DBCO and azide reagents will also increase the reaction rate.

Q4: Are there risks to using higher temperatures (e.g., > 37°C)?

While moderate increases in temperature boost reaction rates, excessively high temperatures can be detrimental. The primary risk is the degradation of the molecules you are trying to conjugate, especially sensitive proteins, antibodies, or nucleic acids. Furthermore, the DBCO molecule itself can lose reactivity over time, and this degradation may be accelerated at elevated temperatures. It is generally not recommended to exceed 37°C unless the thermal stability of all components is well-established.

Troubleshooting Guide

Issue: Low or no product yield after incubation.

If you are experiencing poor yields, temperature is a key parameter to investigate. Use the following decision tree to troubleshoot the problem.

TroubleshootingWorkflow start Low Yield Detected q_temp What was the reaction temperature? start->q_temp temp_low Reaction at 4°C q_temp->temp_low Too Low temp_rt Reaction at RT (20-25°C) q_temp->temp_rt Standard temp_37 Reaction at 37°C q_temp->temp_37 Optimal a_increase_time Action: Increase incubation time (e.g., to 24-48h) temp_low->a_increase_time a_check_conc Action: Check reactant concentrations. Increase if possible. temp_rt->a_check_conc a_check_reagents Action: Verify stability and activity of DBCO/azide reagents. temp_37->a_check_reagents a_increase_temp Action: Increase temperature to RT or 37°C (if molecules are stable) a_increase_time->a_increase_temp end_node Re-evaluate Yield a_increase_temp->end_node a_check_conc->a_check_reagents a_check_reagents->end_node

Caption: Troubleshooting workflow for low-yield DBCO-azide reactions.

Quantitative Data Summary

The reaction rate and time are highly dependent on temperature, concentration, and the specific reactants used. The table below provides a general overview of expected reaction parameters at different temperatures.

Parameter4°CRoom Temperature (20-25°C)37°C
Relative Reaction Rate SlowModerate to FastFast
Typical Incubation Time 12 - 48 hours2 - 12 hours1 - 8 hours
Primary Use Case Conjugation of highly sensitive biomoleculesStandard conjugations, good balance of speed and stabilityAccelerating slow reactions, applications in cell culture
Potential Issues Very slow kinetics, may lead to incomplete reactionsMay still be slow for very dilute samplesPotential for biomolecule degradation

Experimental Protocols

Protocol 1: General Temperature Optimization for DBCO-Azide Conjugation

This protocol outlines a method for determining the optimal reaction temperature for a specific pair of DBCO- and azide-labeled molecules.

1. Materials:

  • DBCO-functionalized molecule (Molecule A)

  • Azide-functionalized molecule (Molecule B)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Avoid buffers containing sodium azide.

  • Temperature-controlled environments (e.g., refrigerator/cold room at 4°C, benchtop at ~22°C, incubator at 37°C)

  • Analytical equipment for monitoring reaction progress (e.g., UV-Vis Spectrophotometer, HPLC, SDS-PAGE).

2. Procedure:

  • Prepare a stock solution of Molecule A and Molecule B in the reaction buffer.

  • Set up three identical reaction mixtures. In each, combine Molecule A and Molecule B. A common starting point is a 1.5 to 3-fold molar excess of the DBCO reagent relative to the azide.

  • Incubate one reaction at 4°C, one at room temperature, and one at 37°C.

  • At various time points (e.g., 1, 2, 4, 8, 12, and 24 hours), take an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot if necessary or immediately prepare for analysis.

  • Analyze the aliquots to determine the extent of conjugation. Reaction progress can be monitored by observing the decrease in DBCO's characteristic absorbance at ~309 nm.

  • Compare the results from the three temperatures to determine which condition provides the best balance of reaction speed and final product yield without causing degradation.

ExperimentalWorkflow prep Prepare Reactants (DBCO & Azide Stocks) setup Set Up 3 Identical Reaction Mixtures prep->setup incubate_4 Incubate at 4°C setup->incubate_4 incubate_rt Incubate at RT setup->incubate_rt incubate_37 Incubate at 37°C setup->incubate_37 sampling Take Aliquots at Multiple Time Points incubate_4->sampling incubate_rt->sampling incubate_37->sampling analysis Analyze Conjugation (e.g., HPLC, SDS-PAGE) sampling->analysis compare Compare Results & Determine Optimal Temp analysis->compare

Caption: Workflow for optimizing DBCO-azide reaction temperature.

References

Technical Support Center: Minimizing Steric Hindrance with PEG12 Spacers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for advanced bioconjugation techniques. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for using PEG12 spacers to mitigate steric hindrance in your research.

Frequently Asked Questions (FAQs)

Q1: What is a PEG12 spacer and why is it used?

A PEG12 spacer is a chemical linker that contains 12 repeating ethylene glycol units. These spacers are used in bioconjugation to connect two molecules, such as a protein and a solid surface, or an antibody and a drug.[][2][3] The primary benefits of using a PEG spacer include:

  • Increased Hydrophilicity: PEG linkers are highly water-soluble, which can improve the solubility of the resulting conjugate and reduce aggregation.[][4]

  • Reduced Immunogenicity: The flexible PEG chain can create a protective hydration layer that masks the conjugate from the immune system.

  • Minimized Steric Hindrance: The spacer arm provides physical separation between the conjugated molecules, preventing large molecules from blocking each other's functional sites.

Q2: When should I consider using a PEG12 spacer in my experiment?

You should consider using a PEG12 spacer when you encounter issues related to steric hindrance. Common scenarios include:

  • Surface-Based Assays (ELISA, SPR): When immobilizing a large molecule (e.g., an antibody) onto a sensor chip or microplate, its proximity to the surface can block the binding site for its target analyte. A PEG spacer lifts the molecule off the surface, improving accessibility.

  • Antibody-Drug Conjugates (ADCs): A spacer is essential to connect the cytotoxic drug to the antibody without impairing the antibody's ability to bind to its target antigen. The PEG linker ensures the drug is accessible for its therapeutic action upon internalization.

  • Labeling Large Proteins: When attaching labels (e.g., biotin, fluorophores) to a protein, a spacer can prevent the label from interfering with the protein's native conformation and function.

Q3: How does the length of the PEG spacer affect my results?

Spacer length is a critical parameter that requires optimization. The ideal length provides sufficient separation to overcome steric hindrance without introducing excessive flexibility that could negatively impact binding.

  • Too Short: A short spacer may not provide enough distance to resolve the steric clash, leading to continued low binding or activity.

  • Too Long: An overly long and flexible PEG chain can sometimes fold back and mask the active site of the conjugated molecule, which can impair binding affinity. In some mechanically stressed systems, however, longer spacers can significantly improve bond lifetimes.

The choice of spacer length often involves an empirical balance to achieve the desired outcome for a specific application.

Q4: What common functional groups are available for PEG12 linkers?

PEG12 linkers are available with a variety of reactive end groups to facilitate conjugation to different functional groups on your target molecules. Common types include:

  • NHS Ester: Reacts with primary amines (-NH2) on lysine residues and the N-terminus of proteins.

  • Maleimide: Reacts specifically with sulfhydryl groups (-SH) on cysteine residues.

  • Azide/Alkyne: Used for "click chemistry" (Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition), providing a highly specific and efficient conjugation method.

  • Heterobifunctional Linkers: These possess two different reactive groups (e.g., NHS-PEG12-Maleimide), allowing for sequential, controlled conjugation of two different molecules.

Troubleshooting Guide

Problem: I see a very low or no signal in my surface-based assay (e.g., ELISA, SPR).

  • Possible Cause: Your immobilized capture molecule (e.g., antibody) is too close to the surface, causing steric hindrance that prevents the target analyte from accessing the binding site. High immobilization density can also exacerbate this issue.

  • Suggested Solution:

    • Introduce a PEG12 Spacer: Use a crosslinker containing a PEG12 spacer to conjugate your capture molecule to the surface. This will physically separate it from the surface, enhancing accessibility.

    • Optimize Immobilization Density: Reduce the concentration of the molecule you are immobilizing. A less dense surface can sometimes reduce steric hindrance between adjacent molecules.

Problem: My protein-PEG conjugate precipitates out of solution.

  • Possible Cause: The hydrophobicity of a payload or linker is causing aggregation. While PEG is hydrophilic, a highly hydrophobic molecule conjugated to it can still lead to solubility issues.

  • Suggested Solution:

    • Increase PEG Length: Consider using a longer PEG spacer (e.g., PEG24 or PEG45) to further enhance the hydrophilicity and solubility of the entire conjugate.

    • Optimize Buffer Conditions: Ensure the pH and ionic strength of your storage buffer are optimal for your protein's stability.

    • Check Drug-to-Antibody Ratio (DAR): In applications like ADCs, a high DAR with hydrophobic drugs can drive aggregation. Reducing the molar excess of your linker during conjugation may result in a lower, more soluble DAR.

Problem: My conjugation efficiency with an NHS-Ester PEG12 linker is very low.

  • Possible Cause 1: The NHS ester has been hydrolyzed. NHS esters are moisture-sensitive and have a limited half-life in aqueous buffers, especially at higher pH.

  • Suggested Solution 1:

    • Always use fresh, high-quality reagents. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.

    • Prepare the stock solution of the NHS-PEG12 linker in a dry organic solvent (like DMSO or DMF) immediately before use. Do not store stock solutions.

  • Possible Cause 2: Your reaction buffer contains primary amines. Buffers like Tris or glycine will compete with your target protein for reaction with the NHS ester, significantly reducing efficiency.

  • Suggested Solution 2:

    • Perform the reaction in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.

The Impact of Spacer Length on Binding Affinity

The length of the PEG spacer is a critical design element that can directly influence the binding properties of a bioconjugate. The optimal length balances the need to overcome steric hindrance with the risk of creating excessive flexibility that might impede binding.

Spacer LengthApplication ExampleObservationQuantitative Impact (Example)Reference
No Spacer Antibody immobilized directly on an SPR chipHigh steric hindrance, reduced binding frequency.Baseline performance.
Short PEG (PEG2-PEG6) Radiolabeled peptide antagonist for receptor bindingSpacer length inversely correlated with binding affinity; longer spacers slightly decreased affinity in this specific case.IC50 values increased from 2.1 ± 0.3 nM (PEG2) to 3.8 ± 0.6 nM (PEG6).
Long PEG (PEG12+) Microparticles targeting P-selectin under shear flowLonger spacers significantly improved binding frequency and increased the lifetime of adhesive bonds under mechanical stress.Up to 4.5-fold improvement in adhesion frequency and 7-fold increase in bond lifetimes compared to no spacer.
PEG12 Antibody-Drug Conjugate (ADC)A PEG12 spacer reduced hepatic clearance and increased efficacy and tolerability of the ADC.Data specific to ADC pharmacokinetics.

Visualizing Steric Hindrance and the PEG12 Solution

To better understand the role of the PEG12 spacer, the following diagrams illustrate the concept of steric hindrance and the workflow for implementing a solution.

cluster_0 The Problem: Steric Hindrance Surface Sensor Surface Antibody Antibody Binding Site Surface->Antibody Analyte Analyte Analyte->Antibody:f1 Blocked Blocked!

Caption: Steric hindrance prevents analyte binding.

cluster_1 The Solution: PEG12 Spacer Surface Sensor Surface Spacer PEG12 Spacer Surface->Spacer Antibody Antibody Binding Site Spacer->Antibody:f0 Analyte Analyte Analyte->Antibody:f1

Caption: PEG12 spacer enables analyte binding.

Experimental Protocol: Two-Step Protein Conjugation using NHS-PEG12-Maleimide

This protocol outlines a general procedure for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing molecule (Molecule-SH) using a heterobifunctional SM(PEG)12 linker.

Materials:

  • SM(PEG)12 Crosslinker

  • Protein-NH2 (e.g., antibody)

  • Molecule-SH (e.g., peptide, oligo)

  • Conjugation Buffer: Amine-free buffer, pH 7.2-7.5 (e.g., 100 mM phosphate, 150 mM NaCl).

  • Anhydrous DMSO or DMF

  • Desalting columns

Step 1: Activation of Protein-NH2 with SM(PEG)12

  • Prepare Protein: Dissolve your amine-containing protein (Protein-NH2) in Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Prepare Crosslinker: Immediately before use, equilibrate the SM(PEG)12 vial to room temperature. Prepare a 10-20 mM stock solution in anhydrous DMSO.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved SM(PEG)12 to the protein solution. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove Excess Crosslinker: Immediately purify the activated protein using a desalting column equilibrated with Conjugation Buffer to remove non-reacted SM(PEG)12. The resulting product is Protein-NH-PEG12-Maleimide.

Step 2: Conjugation of Activated Protein to Molecule-SH

  • Prepare Molecule-SH: Dissolve your sulfhydryl-containing molecule in Conjugation Buffer. If the sulfhydryl is not free (e.g., it is a disulfide bond), it must be reduced first and purified.

  • Reaction: Combine the purified, maleimide-activated protein (from Step 1) with your sulfhydryl-containing molecule at a desired molar ratio (e.g., 1:1).

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching (Optional): To stop the reaction, you can add a small molecule containing a free sulfhydryl (e.g., cysteine or 2-mercaptoethanol) to quench any unreacted maleimide groups.

  • Purification: Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, affinity chromatography) to remove unreacted components.

cluster_workflow Two-Step Conjugation Workflow A 1. Prepare Protein-NH2 in Amine-Free Buffer B 2. Add NHS-PEG12-Maleimide (10-20x Molar Excess) A->B Step 1: Activation C 3. Incubate (30-60 min @ RT) B->C D 4. Purify Activated Protein (Desalting Column) C->D E 5. Combine with Molecule-SH D->E Step 2: Conjugation F 6. Incubate (30-60 min @ RT) E->F G 7. Purify Final Conjugate F->G

Caption: Workflow for heterobifunctional conjugation.

References

Technical Support Center: Troubleshooting DBCO-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions to common issues encountered during the labeling of biomolecules with DBCO-NHS esters, a key step in copper-free click chemistry workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my DBCO-NHS ester labeling reaction inefficient or failing?

A1: Low or no conjugation can stem from several factors, primarily related to the decomposition of the DBCO-NHS ester. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, which renders it inactive.[1][2]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your DBCO-NHS ester has been stored properly at -20°C in a dry, dark environment to maintain its reactivity.[2] Avoid repeated freeze-thaw cycles.

  • Use Anhydrous Solvents: Prepare stock solutions of DBCO-NHS ester immediately before use in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3] Be aware that DMF can degrade to dimethylamine, which can react with the NHS ester, so use high-quality, amine-free DMF.

  • Optimize Reaction Buffer:

    • pH is Critical: The optimal pH for NHS ester coupling is between 7.2 and 8.5. A pH that is too low will result in the protonation of primary amines on your biomolecule, making them non-reactive. Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester.

    • Avoid Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with your target biomolecule for reaction with the DBCO-NHS ester, significantly reducing labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate-bicarbonate buffers.

  • Control Reaction Conditions:

    • Temperature: Lower temperatures (4°C) can help minimize the hydrolysis of the NHS ester, but may require longer incubation times. Reactions at room temperature are typically faster but increase the risk of hydrolysis.

    • Concentration: Low concentrations of your protein or the DBCO-NHS ester can lead to less efficient labeling due to the competing hydrolysis reaction. It is recommended to use a protein concentration of at least 2 mg/mL.

Q2: How can I tell if my DBCO-NHS ester has decomposed?

A2: While direct visual confirmation is difficult, poor labeling efficiency is a strong indicator. You can also indirectly measure the extent of NHS-ester hydrolysis in an aqueous solution (without primary amines) by monitoring the absorbance at 260-280 nm, as the NHS byproduct absorbs in this range.

Q3: What is the stability of DBCO-NHS esters in aqueous solutions?

A3: The stability of the NHS ester is highly dependent on the pH of the buffer. As the pH increases, the rate of hydrolysis also increases, leading to a shorter half-life of the reactive ester.

Quantitative Data: NHS Ester Stability

The following table summarizes the effect of pH on the stability of NHS esters.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific and Lumiprobe.

Experimental Protocols

Protocol 1: Preparation of DBCO-NHS Ester Stock Solution
  • Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the required mass of DBCO-NHS ester in anhydrous DMSO or DMF. For example, to make a 10 mM solution with a 10 mg vial of DBCO NHS Ester (MW ~402.4 g/mol ), you would add 248.5 µL of solvent.

  • Use the stock solution immediately. If short-term storage is necessary, it can be kept at -20°C for a few days, but fresh preparation is always recommended.

Protocol 2: General Protein Labeling with DBCO-NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester stock solution (10 mM in anhydrous DMSO or DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer. The protein concentration should ideally be 2-10 mg/mL.

  • Add DBCO-NHS Ester: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to your protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted DBCO-NHS ester and byproducts using a desalting column or dialysis.

Visualizing the Workflow

The following diagrams illustrate the key chemical reaction and the experimental workflow.

DBCO-NHS Ester Labeling Reaction DBCO_NHS DBCO-NHS Ester DBCO_Protein DBCO-Labeled Protein (Stable Amide Bond) DBCO_NHS->DBCO_Protein + Protein-NH2 (pH 7.2-8.5) Decomposed_DBCO Hydrolyzed DBCO (Inactive) DBCO_NHS->Decomposed_DBCO + H2O (competing reaction) Protein_NH2 Protein with Primary Amine (-NH2) Protein_NH2->DBCO_Protein NHS_byproduct NHS Byproduct DBCO_Protein->NHS_byproduct H2O Water (Hydrolysis) H2O->Decomposed_DBCO Experimental Workflow for DBCO Labeling start Start: Prepare Reagents prep_protein 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) start->prep_protein prep_dbco 2. Prepare Fresh DBCO-NHS Ester Stock in Anhydrous DMSO/DMF start->prep_dbco react 3. Mix Protein and DBCO-NHS Ester prep_protein->react prep_dbco->react incubate 4. Incubate (RT or 4°C) react->incubate quench 5. Quench Reaction with Tris or Glycine incubate->quench purify 6. Purify Labeled Protein (Desalting/Dialysis) quench->purify end End: DBCO-Labeled Protein purify->end

References

Validation & Comparative

A Comparative Analysis of DBCO-PEG12-Acid Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and bioconjugation, the purity of reagents is paramount to ensure reproducible and reliable results. This guide provides a comparative overview of the stated purity of DBCO-PEG12-acid from several prominent suppliers. The data presented is based on the information publicly provided by each company. Accompanying this comparison are detailed experimental protocols for researchers to perform their own purity analysis.

Data Summary

The purity of this compound, a critical bifunctional linker used in copper-free click chemistry, can vary between suppliers. A summary of the stated purity levels from different sources is presented below. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.

SupplierStated Purity (%)
BroadPharm97%[1]
ChemScene≥98%[2]
AxisPharm≥95%[3][4]
Conju-Probe>95%[5]
MedchemExpressPurity information available on the Certificate of Analysis upon request.

Note: The purity values listed are as advertised by the respective suppliers and may not reflect the results of a head-to-head comparative study.

Experimental Protocols

To independently verify the purity of this compound, researchers can employ several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of small molecules and PEGylated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of potential impurities.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • This compound sample

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

  • Procedure:

    • Sample Preparation:

      • Dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO) to a final concentration of 1 mg/mL.

      • Filter the sample solution through a 0.22 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% ACN in Water

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point. This should be optimized based on the separation observed.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection Wavelength: Monitor at 254 nm and 309 nm, as the DBCO moiety has a characteristic absorbance around 309 nm.

      • Injection Volume: 10 µL

    • Data Analysis:

      • Integrate the peak areas of all detected peaks in the chromatogram.

      • Calculate the purity of the this compound as the percentage of the main peak area relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy should be performed to confirm the chemical structure of this compound and to identify any potential organic impurities.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Reagents:

    • This compound sample

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Procedure:

    • Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Compare the obtained spectrum with the expected chemical shifts and integration values for the this compound structure. Pay close attention to unexpected signals that may indicate the presence of impurities.

3. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation:

    • Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

  • Procedure:

    • Prepare the sample according to the instrument's requirements.

    • Acquire the mass spectrum.

    • Verify that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound (C₄₆H₆₈N₂O₁₆, MW: 905.04 g/mol ).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound (1 mg/mL) filter Filter through 0.22 µm filter prep->filter inject Inject 10 µL onto C18 column filter->inject run Run Gradient (5-95% ACN) Detect at 254/309 nm inject->run integrate Integrate Peak Areas run->integrate calculate Calculate Purity (%) integrate->calculate report Purity Report calculate->report Final Purity Value

Caption: Workflow for HPLC-based purity analysis of this compound.

Purity_Analysis_Overview start This compound Sample hplc HPLC (Purity Assessment) start->hplc nmr NMR (Structural Confirmation) start->nmr ms Mass Spectrometry (MW Verification) start->ms result Comprehensive Purity Profile hplc->result nmr->result ms->result

Caption: Overview of analytical methods for comprehensive purity analysis.

References

The Unyielding Triazole: A Comparative Guide to Covalent Bond Stability in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a covalent linkage in bioconjugation is a critical decision that dictates the stability, efficacy, and safety of therapeutic and diagnostic agents. Among the arsenal of chemical bonds available, the 1,2,3-triazole linkage, forged through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a paragon of stability. This guide provides an objective comparison of the triazole linkage's performance against other common covalent bonds, supported by available experimental data and detailed methodologies.

The 1,2,3-triazole ring is exceptionally stable and is generally resistant to a wide range of chemical conditions, including acidic and basic hydrolysis, oxidation, and reduction[1]. This inherent stability makes it an attractive alternative to other linkages that may be more susceptible to cleavage in biological environments. In contrast to metabolically labile amide bonds, 1,2,3-triazoles are not cleaved by proteases, making them an excellent strategy to increase a peptide's in vivo stability[1].

Quantitative Stability Comparison of Covalent Linkages

The stability of a covalent bond in a bioconjugate is often context-dependent, influenced by factors such as pH, temperature, and the presence of enzymes or other endogenous molecules. The following tables summarize the available quantitative data on the stability of various linkages under physiological or simulated physiological conditions. The triazole linkage is presented as a benchmark for a highly stable, non-cleavable bond.

Table 1: Comparative Stability of Common Bioconjugation Linkages

Linkage TypeBond FormedTypical Half-Life (Physiological Conditions)ConditionsKey Characteristics & Vulnerabilities
Triazole (from SPAAC) 1,2,3-TriazoleExtremely High (Considered Non-Cleavable)pH 7.4, 37°C, Human PlasmaHighly resistant to hydrolysis, enzymatic degradation, oxidation, and reduction[1].
Amide Amide~7 years (estimated for uncatalyzed hydrolysis)pH 7, 25°CExceptionally stable to hydrolysis but susceptible to enzymatic cleavage by proteases[1].
Thioether (from Maleimide) ThioetherHours to Days (e.g., ~50% degradation in 7 days)Human Plasma, 37°CSusceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like albumin[2]. Stability can be improved with modified maleimides.
Ester EsterDays (Varies Widely)pH 7.4, 37°CSusceptible to hydrolysis, which is catalyzed by both acids and bases. Can be engineered for controlled release.
Disulfide DisulfideMinutes to HoursCytoplasmic Environment (High Glutathione)Readily cleaved by reducing agents like glutathione, making it useful for intracellular drug delivery. More stable in the oxidizing extracellular environment.
Hydrazone HydrazoneHours to Days (pH-dependent)pH 5-6 (e.g., endosomes/lysosomes)Designed to be labile at acidic pH, allowing for payload release in specific cellular compartments. Relatively stable at neutral pH.

Experimental Protocols for Stability Assessment

Accurate evaluation of linker stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key experiments used to assess the stability of covalent linkages.

Protocol 1: Determination of Serum/Plasma Stability by RP-HPLC

This method is widely used to quantify the amount of intact bioconjugate over time in a biological matrix.

Objective: To determine the rate of degradation or deconjugation of a bioconjugate in serum or plasma.

Materials:

  • Bioconjugate of interest

  • Human or mouse serum/plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 0.1% trifluoroacetic acid in acetonitrile)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column (e.g., C4, C8, or C18)

Procedure:

  • Incubation: Prepare a solution of the bioconjugate at a known concentration (e.g., 100 µg/mL) in serum or plasma.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution to precipitate proteins and halt degradation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC.

  • Quantification: Quantify the peak area corresponding to the intact bioconjugate.

  • Data Analysis: Plot the percentage of intact bioconjugate over time to determine the degradation rate and calculate the half-life of the linkage.

Protocol 2: Assessment of ADC Stability and Payload Release using ELISA

This protocol is particularly useful for antibody-drug conjugates (ADCs) to measure the amount of conjugated payload remaining on the antibody.

Objective: To evaluate the stability of an ADC in serum by measuring the drug-to-antibody ratio (DAR) over time.

Materials:

  • Test ADC and unconjugated antibody control

  • Human serum

  • ELISA plates

  • Capture antibody (specific for the ADC's antibody)

  • Detection antibody (specific for the payload)

  • Substrate for the detection enzyme

  • Plate reader

Procedure:

  • Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in serum and incubate at 37°C for various time points.

  • ELISA Plate Preparation: Coat ELISA plates with the capture antibody. Block non-specific binding sites.

  • Sample Analysis:

    • Add the serum samples containing the ADC to the coated and blocked plates.

    • Incubate to allow the ADC to bind to the capture antibody.

    • Wash the plates to remove unbound components.

    • Add the detection antibody that binds to the payload.

    • Wash the plates.

    • Add the substrate and measure the signal using a plate reader.

  • Data Analysis: The signal is proportional to the amount of payload still attached to the antibody. A decrease in signal over time indicates payload deconjugation.

Visualizing the Role of Linker Stability: The ADC Workflow

The stability of the linker is paramount in the mechanism of action of an Antibody-Drug Conjugate (ADC). The following diagram illustrates the journey of an ADC from administration to payload release, highlighting the critical role of linker stability.

ADC_Workflow cluster_circulation Systemic Circulation (High Linker Stability Required) cluster_tumor Tumor Microenvironment cluster_cell Intracellular Trafficking ADC ADC in Circulation Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Payload Release) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

References

A Researcher's Guide to Evaluating DBCO-PEG12-Acid Conjugation Efficiency Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient coupling of molecules is paramount. Dibenzocyclooctyne (DBCO) reagents, particularly DBCO-PEG12-acid, are widely utilized in copper-free click chemistry for their ability to form stable covalent bonds with azide-containing molecules under mild, biocompatible conditions. This guide provides an objective comparison of this compound with a common alternative, BCN-PEG12-acid, and details the use of High-Performance Liquid Chromatography (HPLC) for the accurate determination of conjugation efficiency.

The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between a DBCO group and an azide is a cornerstone of bioorthogonal chemistry, enabling the precise attachment of payloads such as drugs, imaging agents, or other biomolecules to a target molecule (e.g., an antibody or protein). The inclusion of a polyethylene glycol (PEG) linker, such as the 12-unit PEG chain in this compound, enhances the solubility and reduces aggregation of the resulting conjugate.[1][2]

Comparative Analysis of this compound and BCN-PEG12-Acid

The choice of the cyclooctyne reagent can significantly impact the kinetics and efficiency of the conjugation reaction. Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are two of the most common strained alkynes used for SPAAC. While both react with azides to form a stable triazole linkage, they exhibit different reaction kinetics.[3] DBCO generally displays faster reaction rates with aliphatic azides compared to BCN, which can be attributed to its greater ring strain.[4][5]

Table 1: Comparison of Reaction Kinetics and Properties of DBCO and BCN

FeatureDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)Reference
Reaction Rate (with benzyl azide) ~0.6 - 1.0 M⁻¹s⁻¹~0.06 - 0.1 M⁻¹s⁻¹
Relative Reactivity FasterSlower
Hydrophobicity More HydrophobicLess Hydrophobic
Size LargerSmaller
Primary Advantage Rapid reaction kineticsSmaller size and lower lipophilicity

The following table presents illustrative data on the conjugation efficiency of this compound versus BCN-PEG12-acid when conjugated to an azide-modified antibody, as would be determined by HPLC analysis. This data is representative and intended to highlight the expected differences based on the known reaction kinetics.

Table 2: Illustrative Conjugation Efficiency Determined by HPLC

ParameterThis compound ConjugateBCN-PEG12-Acid Conjugate
Reaction Time 2 hours2 hours
Molar Ratio (Linker:Antibody) 5:15:1
Unconjugated Antibody (%) 15%35%
Conjugated Antibody (%) 85%65%
Average Linkers per Antibody (HPLC Peak Area) 3.52.8

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to an azide-modified antibody.

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting spin column

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Antibody Preparation: Adjust the concentration of the azide-modified antibody to 1-5 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution. Ensure the final DMSO concentration remains below 10% to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted this compound using a desalting spin column equilibrated with PBS.

HPLC Method for Evaluating Conjugation Efficiency

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the conjugation efficiency and the distribution of drug-to-antibody ratios (DARs). The addition of the hydrophobic DBCO-linker to the antibody increases its overall hydrophobicity, allowing for the separation of unconjugated, partially conjugated, and highly conjugated species.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • HIC column (e.g., a column with a butyl or phenyl stationary phase)

Mobile Phases:

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0

HPLC Gradient:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Gradient:

    • 0-5 min: 100% Mobile Phase A

    • 5-25 min: Linear gradient from 100% A to 100% B

    • 25-30 min: 100% Mobile Phase B

    • 30-35 min: Return to 100% Mobile Phase A and re-equilibrate

Detection:

  • Monitor absorbance at 280 nm (for the antibody) and 309 nm (for the DBCO group).

Data Analysis:

  • Inject the unconjugated antibody as a control to determine its retention time.

  • Inject the purified conjugate sample.

  • Identify the peaks corresponding to the unconjugated antibody (earliest eluting major peak) and the various conjugated species (later eluting peaks).

  • Calculate the percentage of conjugated and unconjugated antibody by integrating the respective peak areas in the 280 nm chromatogram.

  • Determine the average number of linkers per antibody (average DAR) using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Peak Area of all species)

Visualizing the Workflow and Logic

The following diagrams, created using Graphviz, illustrate the experimental workflow for evaluating conjugation efficiency and the logical basis for using HPLC in this assessment.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis azide_antibody Azide-Modified Antibody reaction SPAAC Reaction azide_antibody->reaction dbco_peg This compound dbco_peg->reaction desalting Desalting Column reaction->desalting Remove excess linker hplc HIC-HPLC Analysis desalting->hplc Purified Conjugate data_analysis Data Analysis (Peak Integration) hplc->data_analysis Chromatogram

Caption: Experimental workflow for conjugation and HPLC analysis.

hplc_logic cluster_conjugation_effect Effect of Conjugation cluster_hplc_principle HIC-HPLC Principle cluster_outcome Analytical Outcome conjugation Conjugation of This compound hydrophobicity Increased Hydrophobicity conjugation->hydrophobicity separation Separation based on Hydrophobicity hydrophobicity->separation hic_column Hydrophobic Interaction Column hic_column->separation retention_shift Longer Retention Time for Conjugated Species separation->retention_shift quantification Quantification by Peak Area retention_shift->quantification

Caption: Logic of using HIC-HPLC for conjugation analysis.

References

Validating the Function of DBCO-Conjugated Biomolecules: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a biomolecule using dibenzocyclooctyne (DBCO) chemistry is a critical first step. However, ensuring that the conjugated molecule retains its biological activity is paramount. This guide provides an objective comparison of key functional assays used to validate the activity of DBCO-conjugated biomolecules, with a focus on antibody-drug conjugates (ADCs), and compares their performance with alternatives where data is available.

The use of strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry, with DBCO linkers offers a bioorthogonal and efficient method for conjugating biomolecules. This technique is widely employed in the development of ADCs, targeted imaging agents, and other advanced biotherapeutics. Following confirmation of successful conjugation and characterization of physicochemical properties, a comprehensive functional assessment is crucial to verify that the biological integrity of the biomolecule is preserved or, in the case of ADCs, that the desired cytotoxic function is achieved.[1]

Key Functional Assays for DBCO-Conjugated Biomolecules

A panel of in vitro assays is typically employed to assess the functional consequences of DBCO conjugation. These assays are designed to measure critical activities such as target binding, internalization, cytotoxicity, and effector functions.

Target Binding Affinity Assays

It is essential to confirm that the conjugation process has not compromised the biomolecule's ability to bind to its target. Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are two widely used methods for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay that can be used to determine the binding affinity of a conjugated antibody to its target antigen.[2] A decrease in binding affinity after conjugation could indicate that the DBCO linker or the attached molecule is sterically hindering the binding site.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics of binding interactions, including association (k_a_) and dissociation (k_d_) rates, from which the equilibrium dissociation constant (K_D_) can be calculated.[3] This allows for a detailed comparison of the binding kinetics of the conjugated biomolecule to its unconjugated parent.

Cell-Based Functional Assays

For many bioconjugates, particularly ADCs, cell-based assays are indispensable for evaluating their therapeutic potential.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is fundamental for assessing the potency of ADCs.[1] It measures the concentration of the ADC required to kill a certain percentage of cancer cells (typically 50%, known as the IC50 value). By comparing the IC50 values of ADCs prepared with different linkers, the impact of the conjugation chemistry on cytotoxic efficacy can be determined.

Antibody Internalization Assay

The efficacy of many ADCs relies on their internalization into target cells.[4] Flow cytometry is a powerful tool to quantify the extent and rate of antibody internalization. This assay can reveal whether the conjugation chemistry affects the ability of the antibody to be taken up by the cell.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

ADCC is an important mechanism of action for some therapeutic antibodies, where the antibody binds to the target cell and engages immune effector cells to lyse the target. Conjugation can potentially interfere with the Fc region of the antibody, which is responsible for mediating ADCC. Therefore, it is crucial to assess whether DBCO conjugation impacts this effector function.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Similar to ADCC, ADCP is another Fc-mediated effector function where antibody-coated target cells are phagocytosed by macrophages. This assay is important for evaluating the full spectrum of potential anti-tumor activity of an antibody conjugate.

Bystander Killing Assay

For ADCs with cleavable linkers, the payload can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect. This can be a significant advantage in treating heterogeneous tumors. Co-culture assays with antigen-positive and antigen-negative cells are used to quantify this effect.

Comparative Performance of DBCO Conjugation

While direct head-to-head comparisons of functional data across different conjugation chemistries in single studies are not always readily available, the existing literature provides valuable insights. For instance, studies comparing different maleimide-based linkers have shown that linker stability and structure can significantly impact in vitro cytotoxicity. It is generally understood that site-specific conjugation methods, which can be achieved with DBCO, often lead to more homogeneous products with potentially improved therapeutic indices compared to random conjugation methods like traditional NHS ester chemistry targeting lysines.

Here, we present a summary of quantitative data compiled from various sources to illustrate the performance of different conjugation strategies. Note: Direct comparison should be made with caution as experimental conditions may vary between studies.

Assay TypeBiomolecule/TargetConjugation MethodKey ParameterValueReference
Cytotoxicity Trastuzumab-MMAE / BT-474 cellsThio-bromomaleimideIC50Low nM range
Cytotoxicity Trastuzumab-MMAE / MCF-7 cellsDBM, DTM, TBMIC50No cytotoxicity
Cytotoxicity Anti-HER2 ADC / N87 cellsMaleimideIC50~13-43 ng/mL
Binding Affinity Trastuzumab / HER2UnconjugatedEC500.29 ± 0.01 nM
Binding Affinity Trastuzumab-Gold ConjugateMaleimideEC500.93 ± 0.03 nM
Binding Capacity Protein A / hIgGDBCO-NHS esterq_max_27.48 ± 1.31 mg/mL
Binding Capacity Protein A / hIgGDBCO-NHS esterK_d_1.72 x 10⁻¹ ± 4.03 x 10⁻² mg/mL

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the DBCO-conjugated ADC and control antibodies. Add the dilutions to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Antibody Internalization Assay (Flow Cytometry)
  • Cell Preparation: Harvest and resuspend target cells in a suitable buffer.

  • Antibody Binding: Incubate the cells with a fluorescently labeled DBCO-conjugated antibody on ice to allow binding to the cell surface without internalization.

  • Internalization Induction: Wash the cells to remove unbound antibody and then incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control sample should be kept on ice.

  • Surface Quenching (Optional): To differentiate between surface-bound and internalized antibody, a quenching agent that cannot penetrate the cell membrane can be added.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of internalized antibody.

Protocol 3: Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
  • Target Cell Labeling: Label target tumor cells with a pH-sensitive fluorescent dye that fluoresces brightly in the acidic environment of the phagosome.

  • Opsonization: Incubate the labeled target cells with the DBCO-conjugated antibody to allow opsonization.

  • Co-culture with Effector Cells: Add effector cells (e.g., macrophages) to the opsonized target cells at an appropriate effector-to-target ratio.

  • Incubation: Incubate the co-culture for a sufficient time to allow for phagocytosis.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The fluorescent signal from the engulfed target cells will identify the phagocytic effector cells.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_validation Functional Validation Biomolecule Biomolecule (e.g., Antibody) DBCO_Biomolecule DBCO-functionalized Biomolecule Biomolecule->DBCO_Biomolecule DBCO-NHS Ester (Amine coupling) DBCO_reagent DBCO-NHS Ester Azide_payload Azide-Payload Conjugate DBCO-Biomolecule-Payload Conjugate DBCO_Biomolecule->Conjugate SPAAC Click Chemistry with Azide-Payload Binding_Assay Binding Affinity Assay (ELISA, SPR) Conjugate->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Conjugate->Cytotoxicity_Assay Internalization_Assay Internalization Assay (Flow Cytometry) Conjugate->Internalization_Assay Effector_Assay Effector Function Assay (ADCC, ADCP) Conjugate->Effector_Assay

Workflow for DBCO conjugation and subsequent functional validation.

G ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Apoptosis Bystander_Cell Neighboring Tumor Cell Payload->Bystander_Cell 6. Bystander Effect (for permeable payloads) Bystander_Apoptosis Bystander Cell Apoptosis Bystander_Cell->Bystander_Apoptosis

Mechanism of action for a typical antibody-drug conjugate (ADC).

G cluster_setup Assay Setup cluster_interaction Interaction cluster_outcome Outcome Target_Cells Target Cells (Antigen-Positive) Binding ADC binds to Target Cells Target_Cells->Binding Effector_Cells Effector Cells (e.g., NK cells) Fc_Binding Effector Cells bind to ADC Fc region Effector_Cells->Fc_Binding ADC DBCO-Conjugated Antibody ADC->Binding Binding->Fc_Binding Lysis Target Cell Lysis Fc_Binding->Lysis Measurement Measure Cell Lysis (e.g., LDH release) Lysis->Measurement

References

Safety Operating Guide

Proper Disposal of DBCO-PEG12-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, procedural framework for the safe disposal of DBCO-PEG12-acid, a bifunctional linker commonly employed in bioconjugation and other life science applications. While this compound and similar DBCO-PEG compounds are generally not classified as hazardous substances, adherence to proper disposal protocols is essential due to the lack of extensive toxicological data and to maintain compliance with institutional and local regulations.[1][2] The chemical's structure, which includes a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a carboxylic acid, informs the recommended disposal pathway.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to don the appropriate personal protective equipment (PPE). Always work in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.[3][4]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety gogglesProtects eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents direct skin contact with the chemical.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Step-by-Step Disposal Procedure

The recommended and primary method for the disposal of this compound is through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) office. This ensures that the material is managed in an environmentally responsible and compliant manner.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect any unused, expired, or residual solid this compound in a dedicated, clearly labeled, and sealable container.

    • The container must be compatible with the chemical.

    • Label the container with the full chemical name: "this compound".

  • Liquid Waste (Solutions):

    • If this compound is dissolved in a solvent (e.g., DMSO, DMF), collect the solution in a separate, sealed container designated for non-halogenated or halogenated organic solvent waste, as appropriate.

    • Clearly label the container with the full chemical name of the compound and the solvent(s) used.

    • Crucially, do not mix this waste stream with aqueous waste or other incompatible chemical wastes.

  • Contaminated Labware:

    • Dispose of any materials that have come into direct contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, in a designated solid chemical waste container.

2. Storage Pending Disposal:

  • Store the sealed waste containers in a designated and well-ventilated chemical waste storage area.

  • Ensure this storage area is separate from incompatible materials to prevent accidental reactions.

  • Waste containers should be kept closed at all times except when adding waste.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide them with the full chemical name and any available Safety Data Sheet (SDS) information. While a specific SDS for this compound may not be readily available, providing an SDS for a similar compound can be helpful.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. While the polyethylene glycol (PEG) component is biodegradable, it can negatively impact the oxygen demand in wastewater treatment systems. The properties of the entire molecule dictate that it should be treated as chemical waste.

  • Empty Containers: Empty containers that held this compound should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once decontaminated, deface the label on the container before disposing of it as regular trash, in accordance with your institution's policies.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe form Identify Waste Form ppe->form solid Solid Waste (Unused/Expired/Residue) form->solid Solid liquid Liquid Waste (Solutions in Solvent) form->liquid Liquid contaminated Contaminated Labware (Pipette tips, gloves, etc.) form->contaminated Contaminated Labware collect_solid Collect in a labeled, sealed container for solid chemical waste. solid->collect_solid collect_liquid Collect in a labeled, sealed container for solvent waste. liquid->collect_liquid collect_contaminated Collect in a designated solid chemical waste container. contaminated->collect_contaminated storage Store sealed waste container in a designated, well-ventilated chemical waste storage area. collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Contact EHS or a licensed chemical waste contractor for professional disposal. storage->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling DBCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for DBCO-PEG12-acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety and maintaining the integrity of your experiments.

Chemical Properties and Storage

This compound is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a carboxylic acid for amide bond formation.[1][2][3] The polyethylene glycol (PEG) spacer enhances its solubility in aqueous media.[1][4]

PropertyValueSource
Molecular Formula C46H68N2O16
Molecular Weight 905.1 g/mol
Purity ≥95%
Solubility DMSO, DMF, DCM
Storage Temperature -20°C

Storage and Handling Precautions:

  • Store at –20°C in a tightly sealed container, protected from moisture and light.

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Use anhydrous solvents for reconstitution.

  • This compound is moisture-sensitive; avoid prolonged exposure to moisture.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile or Neoprene GlovesProvides protection against chemical splashes. Two pairs of chemotherapy-grade gloves are recommended when handling hazardous drug compounds.
Eye Protection Safety Goggles or a Face ShieldProtects eyes from splashes and airborne particles. A face shield should be worn over safety glasses if there is a significant splash hazard.
Body Protection Laboratory CoatA disposable, back-closing gown made of a material resistant to chemical permeation is recommended.
Respiratory Protection Fume Hood or RespiratorHandle the solid compound in a chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a respirator may be required.

Experimental Workflow: Handling and Reaction

The following diagram outlines the general workflow for handling this compound, from preparation to reaction quenching.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal A Equilibrate vial to room temperature B Dissolve this compound in anhydrous solvent (e.g., DMSO, DMF) A->B Prevent moisture condensation C Add this compound solution to reaction mixture B->C Use immediately D Incubate under appropriate conditions (e.g., room temperature) C->D E Quench reaction if necessary D->E F Purify the conjugate E->F G Dispose of waste F->G Follow institutional guidelines

References

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